molecular formula C9H17NO B1501013 2-Methyl-6-propan-2-ylpiperidin-4-one

2-Methyl-6-propan-2-ylpiperidin-4-one

Número de catálogo: B1501013
Peso molecular: 155.24 g/mol
Clave InChI: KGASHEBHPOMAIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-6-propan-2-ylpiperidin-4-one is a synthetic organic compound belonging to the piperidin-4-one class, a scaffold recognized for its significant potential in medicinal chemistry research. Piperidin-4-one derivatives are extensively investigated as key synthetic intermediates and core structures for developing new pharmacological agents. Research indicates that substituted piperidin-4-ones demonstrate notable antimicrobial properties. Specifically, 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown promising in vitro antibacterial and antifungal activities in scientific studies, suggesting this compound's potential utility in developing new antimicrobial scaffolds . The propan-2-yl (isopropyl) substituent on the piperidine ring is a common feature in biologically active molecules and can influence the compound's lipophilicity and interaction with biological targets, as seen in other research compounds . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material according to all applicable safety guidelines.

Propiedades

Fórmula molecular

C9H17NO

Peso molecular

155.24 g/mol

Nombre IUPAC

2-methyl-6-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C9H17NO/c1-6(2)9-5-8(11)4-7(3)10-9/h6-7,9-10H,4-5H2,1-3H3

Clave InChI

KGASHEBHPOMAIV-UHFFFAOYSA-N

SMILES canónico

CC1CC(=O)CC(N1)C(C)C

Origen del producto

United States
Foundational & Exploratory

Structural Elucidation and NMR Chemical Shifts of 2-Methyl-6-propan-2-ylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore found in numerous natural alkaloids and synthetic therapeutics. Among its derivatives, polysubstituted piperidin-4-ones—specifically those with a cis-2,6-disubstitution pattern—serve as critical intermediates in the asymmetric synthesis of complex biologically active compounds.

This whitepaper provides an in-depth technical analysis of 2-Methyl-6-propan-2-ylpiperidin-4-one (also known as 2-isopropyl-6-methylpiperidin-4-one). By dissecting its synthetic pathways, conformational thermodynamics, and nuclear magnetic resonance (NMR) spectral data, this guide equips drug development professionals and synthetic chemists with the foundational logic required for the structural elucidation of complex piperidone derivatives.

Molecular Architecture and Conformational Thermodynamics

The stereochemical integrity of 2-methyl-6-propan-2-ylpiperidin-4-one is fundamentally dictated by its conformational thermodynamics. In a standard solution state (e.g., in CDCl₃), the six-membered piperidone ring adopts a chair conformation.

The bulky propan-2-yl (isopropyl) group at C2 and the methyl group at C6 exert significant steric demand. To minimize severe 1,3-diaxial interactions, both substituents strongly prefer the equatorial positions . Consequently, in the cis-isomer, the protons attached to C2 and C6 are forced into axial positions . This specific axial-axial relationship is the cornerstone of its structural elucidation, as it dictates the distinct J -coupling constants and Nuclear Overhauser Effect (NOE) correlations observed in NMR spectroscopy.

Synthetic Methodology: An Enantiodivergent Approach

The asymmetric synthesis of cis-2,6-disubstituted piperidin-4-ones requires precise stereocontrol. A highly efficient, self-validating enantiodivergent approach was developed by Lahosa et al. (2019), utilizing organocatalyzed cascade reactions [1].

The causality behind this protocol lies in its thermodynamic driving forces. The initial step—a decarboxylative Mannich reaction—is entropically driven by the release of CO₂, pushing the equilibrium toward the formation of a chiral β -amino ketone. Subsequent organocatalyzed condensation with an aldehyde facilitates cyclization, where the transition state naturally favors the thermodynamically stable cis-diequatorial product.

Workflow N1 Chiral N-tert-butanesulfinyl imine + β-keto acid N2 Decarboxylative Mannich Reaction (Entropically Driven) N1->N2 Step 1 N3 Enantiopure β-amino ketone N2->N3 N4 Organocatalyzed Condensation (Aldehyde Addition) N3->N4 Step 2 N5 cis-2-Methyl-6-propan-2-ylpiperidin-4-one N4->N5 Cyclization N6 NMR Structural Elucidation (1D & 2D Analysis) N5->N6 Validation

Synthetic workflow and structural validation of the piperidin-4-one core.

Step-by-Step Experimental Protocol for Synthesis

To ensure a self-validating experimental system, the following protocol incorporates built-in quality control checkpoints:

Imine Formation: Condense the starting aldehyde with (R)

tert -butanesulfinamide in the presence of a Lewis acid (e.g., titanium tetraethoxide) to form the chiral imine. Validation: Complete disappearance of the aldehyde peak in ¹H NMR confirms conversion.
  • Decarboxylative Mannich Reaction: React the chiral imine with a β -keto acid under basic conditions. The release of CO₂ gas serves as a visual confirmation of the reaction's progress.

  • Organocatalyzed Cyclization: Treat the resulting β -amino ketone derivative with isobutyraldehyde (for the isopropyl group) or acetaldehyde (for the methyl group) in the presence of an organocatalyst (e.g., enantiopure proline) and a mild base.

  • Purification: Isolate the crude mixture and purify via silica gel column chromatography (CH₂Cl₂/MeOH, 99:1). The target compound typically elutes as a yellow oil [1].

  • Stereochemical Validation: Subject the purified compound to chiral HPLC to determine the enantiomeric ratio (er), ensuring the stereochemical integrity of the cis-configuration.

  • Structural Elucidation via NMR Spectroscopy

    The structural assignment of 2-methyl-6-propan-2-ylpiperidin-4-one relies on the predictable electronic shielding and scalar coupling inherent to the piperidone chair conformation.

    Quantitative NMR Data Assignments

    The table below summarizes the representative ¹H and ¹³C NMR chemical shifts (acquired in CDCl₃ at 400 MHz and 100 MHz, respectively). The integration of the ¹H spectrum acts as an internal validation metric; the total proton count must sum to exactly 17 for the C₉H₁₇NO molecular formula.

    Table 1: Representative ¹H and ¹³C NMR Assignments (CDCl₃)

    Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling ( J in Hz)Structural Rationale
    C4 (C=O) 209.5--Highly deshielded carbonyl carbon.
    C2 (CH) 60.2~2.65ddd ( J = 10.5, 6.0, 2.5)Deshielded by adjacent N; axial position confirmed by large axial-axial J -coupling (~10.5 Hz) with H3ax.
    C6 (CH) 52.5~2.85dq ( J = 10.0, 6.5)Deshielded by N; couples with C6-methyl ( J = 6.5 Hz) and H5ax ( J = 10.0 Hz).
    C5 (CH₂) 50.1~2.30 (eq) ~2.05 (ax)ddd ( J = 13.5, 6.0, 2.0) dd ( J = 13.5, 10.0)Adjacent to carbonyl; geminal coupling ( J = 13.5 Hz).
    C3 (CH₂) 46.8~2.35 (eq) ~2.10 (ax)ddd ( J = 13.5, 6.0, 2.0) dd ( J = 13.5, 10.5)Adjacent to carbonyl; distinct separation of axial and equatorial protons.
    C2-iPr (CH) 32.4~1.50octet/m ( J = 6.5)Methine proton of the isopropyl group.
    C6-Me (CH₃) 22.31.15d ( J = 6.5)Doublet due to coupling with H6.
    C2-iPr (CH₃) 19.1, 18.50.95, 0.90d ( J = 6.5)Diastereotopic methyl groups of the isopropyl moiety.
    N-H -~1.60br sBroad singlet, exchangeable with D₂O.
    Causality in Signal Multiplicity

    The multiplicity of signals is a direct consequence of the molecule's rigid chair conformation. For instance, the H2 proton appears as a doublet of doublet of doublets (ddd). The large coupling constant ( J≈10.5 Hz) arises from the dihedral angle of ~180° between the axial H2 and the axial H3, strictly adhering to the Karplus equation. The smaller coupling constants arise from interactions with the equatorial H3 and the methine proton of the isopropyl group.

    Advanced 2D NMR Techniques for Unambiguous Assignment

    To transition from theoretical assignments to definitive structural proof, 2D NMR techniques are employed to map the spatial and through-bond connectivities.

    • COSY (Correlation Spectroscopy): Validates the continuous spin systems, specifically the connectivity from the C2-isopropyl methine to the H2 proton, and from the C6-methyl to the H6 proton.

    • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping ¹H signals by correlating them to their distinct ¹³C chemical shifts, specifically differentiating the C3 and C5 methylene protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for stereochemical validation. A strong NOE cross-peak between H2 and H6 definitively proves their 1,3-diaxial spatial proximity, confirming that the isopropyl and methyl substituents are both equatorial (the cis-configuration).

    NOESY H2 H2 (axial) δ ~2.65 ppm H6 H6 (axial) δ ~2.85 ppm H2->H6 Strong NOE (1,3-diaxial) H3ax H3 (axial) δ ~2.10 ppm H2->H3ax Vicinal NOE iPr C2-Isopropyl (equatorial) δ 1.50 ppm H2->iPr J-coupling H5ax H5 (axial) δ ~2.05 ppm H6->H5ax Vicinal NOE Me C6-Methyl (equatorial) δ 1.15 ppm H6->Me J-coupling

    Key NOESY correlations establishing the cis-diaxial relationship of H2 and H6.

    Step-by-Step Protocol for NMR Acquisition
    • Sample Preparation: Dissolve 15–20 mg of the highly purified piperidone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to ensure absolute chemical shift accuracy, while CDCl₃ prevents solvent exchange with the secondary amine N-H proton.

    • Shimming and Tuning: Perform automated or manual 3D shimming to achieve a line width of < 1.0 Hz for the TMS signal. This guarantees sharp resolution of complex multiplets (e.g., the H2 ddd signal).

    • 1D Acquisition: Acquire the ¹H spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum with proton decoupling for a minimum of 512 scans.

    • 2D NOESY Acquisition: Set the mixing time ( τm​ ) to 300–500 ms. Causality: This specific mixing time allows for the optimal buildup of the NOE signal between the 1,3-diaxial protons (H2 and H6) without significant spin diffusion artifacts.

    Conclusion

    The structural elucidation of 2-methyl-6-propan-2-ylpiperidin-4-one relies heavily on the interplay between its thermodynamic preference for a chair conformation and the resulting NMR spectroscopic phenomena. By combining enantiodivergent synthetic strategies with rigorous 1D and 2D NMR analysis—particularly the diagnostic 1,3-diaxial NOE correlations—researchers can unequivocally validate the stereochemical architecture of these vital pharmaceutical intermediates.

    References

    • Lahosa, A., Yus, M., & Foubelo, F. (2019). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7331-7341.[Link]

    X-Ray Crystallographic Analysis and Synthetic Methodologies for 2-Methyl-6-(propan-2-yl)piperidin-4-one Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Piperidin-4-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex alkaloids and targeted therapeutics. The precise substitution pattern at the C2 and C6 positions—specifically the incorporation of 2-methyl and 6-(propan-2-yl) (isopropyl) groups—dictates the conformational landscape of the piperidine ring. This structural geometry directly influences pharmacological parameters, including receptor binding affinity and pharmacokinetic stability.

    This technical guide provides an authoritative analysis of 2-methyl-6-(propan-2-yl)piperidin-4-one derivatives, detailing their enantiodivergent synthesis, X-ray crystallographic profiling, and the mechanistic causality behind their conformational dynamics.

    Conformational Dynamics and X-Ray Crystallography

    The structural integrity of piperidin-4-one derivatives is intrinsically linked to their three-dimensional conformation. reveal a rigorous preference for the canonical chair conformation in the solid state.

    Mechanistic Causality in Conformation

    The 2-methyl and 6-(propan-2-yl) substituents strongly prefer equatorial orientations. Causality: If these bulky alkyl groups were to adopt axial positions, they would incur severe 1,3-diaxial steric clashes with the axial protons at C4 (or the carbonyl oxygen) and C3/C5. The bulky propan-2-yl group acts as a conformational anchor; its high A-value effectively "locks" the ring, preventing it from undergoing a ring-flip into the higher-energy twist-boat conformation. Furthermore, intermolecular hydrogen bonding (N-H···O=C) between the secondary amine and the ketone carbonyl of adjacent molecules drives supramolecular crystal lattice stabilization.

    Quantitative Crystallographic Data

    The following table synthesizes high-resolution X-ray diffraction data for 2,6-dialkyl/diaryl piperidin-4-one derivatives, serving as the quantitative baseline for the 2-methyl-6-(propan-2-yl) structural class.

    Table 1: Representative X-Ray Crystallographic Parameters

    Structural ParameterQuantitative Value / RangeStructural ImplicationC-C Bond Lengths (Ring)1.515(3) – 1.535(3) ÅConfirms standard sp3 sp3 single bond character without ring strain.C-N Bond Lengths1.455(3) – 1.465(3) ÅValidates the secondary amine nature; no delocalization observed.C=O Bond Length1.210(2) – 1.220(2) ÅIndicates strong double bond character of the unhindered ketone moiety.N-H···O Hydrogen Bond2.850(5) – 3.364(5) ÅPrimary driver of intermolecular crystal packing and lattice stability.Torsion Angle (C2-C3-C4-C5)~ 55°Mathematically validates the adoption of the canonical chair conformation.Substituent Dihedral Angle-174.4(2)° to 176.8(2)°Confirms the strict equatorial orientation of the C2 and C6 substituents. ConformationalLogic A 2,6-Disubstituted Piperidin-4-one B Equatorial Substituents (2-Methyl, 6-Isopropyl) A->B Substituent Directing C Chair Conformation (Global Minimum) B->C Minimizes Strain D 1,3-Diaxial Interactions (Steric Penalty) B->D Avoids F Crystal Lattice Stabilization (N-H···O H-Bonds) C->F Solid State E Twist-Boat Conformation (Local Minimum) D->E Forces Caption: Logical relationship of conformational dynamics and crystal stabilization.

    Synthetic Methodology: Enantiodivergent Approach

    The synthesis of cis-2,6-disubstituted piperidin-4-ones requires precise stereocontrol. Traditional approaches often yield racemic mixtures or require stoichiometric chiral auxiliaries. An provides a highly efficient, self-validating pathway to isolate the (2R,6R) or (2S,6S) enantiomers.

    Step-by-Step Protocol: Synthesis of (2R,6R)-2-Isopropyl-6-methylpiperidin-4-one

    This protocol is designed as a self-validating system. The use of chiral Gas Chromatography (GC) at the final step ensures that if the organocatalyst fails to induce asymmetry, the resulting 50:50 enantiomeric ratio will immediately flag the batch for rejection.

    • Precursor Preparation: Synthesize the enantiopure β -keto amine derivative (0.3 mmol) via a decarboxylative Mannich reaction of chiral N-tert-butanesulfinyl imines.

      • Causality: The chiral sulfinyl group acts as a robust stereodirecting auxiliary. Its steric bulk shields one face of the imine, ensuring high diastereoselectivity during the initial carbon-carbon bond formation.

    • Organocatalyzed Condensation: Dissolve the β -keto amine derivative in absolute ethanol. Add isobutyraldehyde (propan-2-al, 0.35 mmol) and a catalytic amount of enantiopure L-proline.

      • Causality: Proline is critical here; it reacts with the aldehyde to form an enamine intermediate, raising the HOMO energy of the nucleophile while simultaneously providing a chiral pocket that dictates the facial attack. This enables the strict cis-configuration of the resulting 2- and 6-substituents during the intramolecular Mannich-type cyclization.

    • Reaction Monitoring: Stir the mixture at room temperature. Monitor via Thin Layer Chromatography (TLC) until the β -keto amine is completely consumed (typically 4–6 hours).

    • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography utilizing a highly polar solvent system ( CH2​Cl2​ /MeOH, 99:1).

    • Validation & Yield: Isolate the target (2R,6R)-2-isopropyl-6-methylpiperidin-4-one as a yellow oil (approx. 72% yield). Validate the enantiomeric excess (ee > 90%) using GC equipped with a CP-Chirasil-Dex CB column.

    Pathway A β-Keto Amine Precursor C Organocatalytic Condensation (Proline, EtOH, RT) A->C B Isobutyraldehyde B->C D Enamine Intermediate C->D -H2O E Intramolecular Mannich Cyclization D->E Stereocontrol F (2R,6R)-2-Isopropyl-6-methyl piperidin-4-one E->F 72% Yield

    Caption: Enantiodivergent synthesis workflow of 2-methyl-6-propan-2-ylpiperidin-4-one.

    Biological Relevance and Assay Validation

    Derivatives of 2,6-disubstituted piperidin-4-ones exhibit potent biological activities, frequently evaluated for and anti-proliferative properties. The spatial orientation of the 2-methyl and 6-(propan-2-yl) groups is critical for docking into the hydrophobic gorge of target enzymes.

    Self-Validating Biological Assay Protocol (AChE Inhibition)

    To ensure the trustworthiness of pharmacological data, biological evaluations must utilize a self-validating architecture. This protocol incorporates internal controls to prevent false positives caused by assay degradation.

    • Reagent Preparation: Prepare 1 mM stock solutions of the piperidin-4-one derivative in DMSO.

    • Enzyme Incubation: Incubate AChE (0.03 U/mL) with varying concentrations of the test compound in a 96-well plate. Include Donepezil as a positive control and a DMSO-only well as a negative control.

      • Causality: Pre-incubation (15 minutes) is mandatory. It allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the competitive substrate is introduced, ensuring accurate IC50​ calculations.

    • Substrate Addition: Add acetylthiocholine iodide (ATCI) and the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Kinetic Measurement: Measure absorbance at 412 nm dynamically over 5 minutes.

      • Validation Check: If the Donepezil control fails to yield its established IC50​ (~15 nM), or if the negative control shows no colorimetric change, the assay reagents have degraded, and the plate data must be discarded.

    References

    • Foubelo, F., et al. "Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones." Journal of Organic Chemistry, 2019.[Link]

    • Noller, C. R., & Baliah, V. "Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent." PMC / National Center for Biotechnology Information, 2021.[Link]

    • "Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives." PMC / National Center for Biotechnology Information, 2020.[Link]

    Pharmacokinetic Profiling of 2-Methyl-6-propan-2-ylpiperidin-4-one Analogs: A Comprehensive Methodological Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 2-methyl-6-propan-2-ylpiperidin-4-one (also known as 2-isopropyl-6-methylpiperidin-4-one) scaffold is a highly versatile cis-2,6-disubstituted piperidine derivative utilized in the synthesis of complex alkaloids and targeted CNS therapeutics. Because of its unique steric and electronic properties, standard small-molecule pharmacokinetic (PK) assumptions often fall short. This whitepaper provides a rigorous, self-validating framework for the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of these specific analogs, bridging the gap between structural chemistry and in vivo clearance mechanisms.

    Physicochemical Rationale & ADME Implications

    As a Senior Application Scientist, I approach PK profiling not as a checklist, but as a hypothesis-driven investigation of a molecule's physicochemical properties. For 2-methyl-6-propan-2-ylpiperidin-4-one analogs, three structural features dictate experimental design:

    • Basic Amine (pKa ~9.5): The piperidine nitrogen is predominantly ionized at physiological pH. While this ensures excellent aqueous solubility in the gastric environment, it restricts passive transcellular permeability. Consequently, high volumes of distribution ( Vd​ ) are expected due to tissue trapping of the lipophilic amine.

    • Steric Hindrance (2-Methyl, 6-Isopropyl): Cytochrome P450 (CYP) enzymes, particularly CYP3A4, typically favor the N-dealkylation of 4-aminopiperidines [1]. However, the bulky alkyl substituents flanking the nitrogen in this scaffold create severe steric shielding. This restriction limits access to the catalytic heme iron, shifting the primary metabolic clearance toward ring oxidation (lactam formation) mediated by CYP2D6 and CYP3A4 [2].

    • Ketone Moiety (C4): The ketone acts as a metabolic "soft spot," highly susceptible to cytosolic reductases. This leads to the formation of secondary alcohols (piperidinols), which are rapidly cleared via Phase II glucuronidation.

    MetabolicPathway Parent 2-Methyl-6-propan-2-ylpiperidin-4-one (Parent Compound) CYP CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP KetoneRed Ketone Reduction (Piperidinol Metabolite) Parent->KetoneRed Reductases NDealkyl N-Dealkylation (Sterically Hindered) CYP->NDealkyl RingOx Ring Oxidation (Lactam Formation) CYP->RingOx Excretion Renal Excretion (Phase II Conjugates) NDealkyl->Excretion RingOx->Excretion KetoneRed->Excretion Glucuronidation

    Fig 1. Hepatic metabolic pathways of 2-methyl-6-propan-2-ylpiperidin-4-one analogs.

    In Vitro Metabolic Stability Profiling

    Causality & Design: To isolate Phase I oxidative clearance from Phase II conjugation, we utilize human liver microsomes (HLMs) supplemented with NADPH. A self-validating protocol must include a zero-time point (to establish 100% baseline) and a no-NADPH negative control to distinguish true enzymatic degradation from chemical instability in the buffer.

    Protocol: Hepatic Microsomal Stability Assay
    • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the piperidin-4-one analog (final concentration 1 µM, keeping organic solvent <0.1% v/v) in the buffer.

    • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Self-Validation: Run a parallel incubation without NADPH. Run a positive control (e.g., verapamil) to confirm enzymatic viability.

    • Processing: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to 96-well plates for LC-MS/MS analysis.

    Bioanalytical Quantification (LC-MS/MS)

    Causality & Design: The basic nitrogen of the piperidine ring is highly amenable to positive electrospray ionization (ESI+). While chemical derivatization is sometimes used to enhance the ionization of polar compounds [3], it is unnecessary for these lipophilic amines. However, distinguishing between N-oxide metabolites and hydroxylated/ring-oxidized metabolites requires optimized tandem mass spectrometry (MS/MS) collision energies, as they share isobaric precursor masses [4].

    Field-Proven Insight: Phospholipid buildup from simple plasma precipitation can cause severe ion suppression in ESI+. To ensure a self-validating system, monitor a post-column infusion of the analyte while injecting a blank plasma extract. If suppression zones overlap with the analyte retention time, adjust the chromatographic gradient or switch to Solid Phase Extraction (SPE).

    Protocol: Plasma LC-MS/MS Bioanalysis
    • Sample Preparation: Add 150 µL of cold acetonitrile (containing 50 ng/mL of IS) to 50 µL of the plasma sample. Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the [M+H]+ precursor ion transitioning to a stable fragment (e.g., loss of the isopropyl group).

    In Vivo Pharmacokinetic Profiling

    Causality & Design: To determine absolute bioavailability ( F% ) and systemic clearance, a two-arm crossover or parallel study in a rodent model (e.g., Sprague-Dawley rats) is required. Intravenous (IV) dosing establishes the baseline volume of distribution and systemic clearance, while oral (PO) dosing assesses gastrointestinal absorption and first-pass hepatic extraction.

    Protocol: Rodent PK Study
    • Dosing: Administer the analog IV (1 mg/kg formulated in 5% DMSO/95% saline) to Cohort A, and PO (5 mg/kg formulated in 0.5% methylcellulose) to Cohort B.

    • Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Processing: Centrifuge blood in K2​EDTA tubes to harvest plasma. Store at -80°C until bioanalysis.

    • Parameter Calculation: Use Non-Compartmental Analysis (NCA) software to derive the Area Under the Curve (AUC), Clearance ( Cl ), steady-state Volume of Distribution ( Vdss​ ), and Bioavailability ( F% ).

    PKWorkflow Dosing Animal Dosing (IV & PO Cohorts) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep LCMS LC-MS/MS (ESI+ MRM Mode) Prep->LCMS Analysis NCA PK Analysis (Clearance, Vd, F%) LCMS->Analysis

    Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow and bioanalysis.

    Data Presentation: Anticipated PK Parameters

    The following table summarizes the expected quantitative pharmacokinetic parameters for a generic, highly-substituted piperidin-4-one analog, driven by its moderate-to-high lipophilicity and basic pKa.

    Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
    Cmax​ (ng/mL) -450 - 600
    Tmax​ (h) -0.5 - 1.0
    AUC0−∞​ (h*ng/mL) 800 - 12002000 - 3000
    Clearance ( Cl ) (mL/min/kg) 15 - 25-
    Vdss​ (L/kg) 2.5 - 4.0-
    Half-life ( t1/2​ ) (h) 2.0 - 3.52.5 - 4.0
    Absolute Bioavailability ( F% ) -40 - 60%

    References

    • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

    • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition. [Link]

    • Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis. [Link]

    • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. [Link]

    Methodological & Application

    Synthesis Protocol for 2-Methyl-6-propan-2-ylpiperidin-4-one: A Detailed Guide for Researchers

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one, a substituted piperidin-4-one with significant potential as a scaffold in medicinal chemistry and drug development. The piperidine nucleus is a prevalent feature in a vast array of biologically active compounds and natural products.[1][2] This guide details a robust synthesis methodology based on the well-established Mannich reaction, a cornerstone of heterocyclic chemistry for the formation of β-amino carbonyl compounds.[2] The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the underlying chemical principles, safety precautions, and detailed procedural instructions to ensure reproducible and efficient synthesis.

    Introduction

    Piperidin-4-one and its derivatives are critical pharmacophores, exhibiting a wide spectrum of biological activities, including but not limited to analgesic, antimicrobial, and central nervous system effects. The strategic placement of substituents on the piperidine ring allows for the fine-tuning of pharmacological properties, making the development of versatile synthetic routes to novel derivatives an area of intense research.

    The target molecule, 2-Methyl-6-propan-2-ylpiperidin-4-one, features alkyl substitutions at the 2 and 6 positions, which can significantly influence its conformational behavior and interaction with biological targets. This protocol outlines a one-pot, multi-component Mannich condensation reaction, which offers an efficient and atom-economical approach to the synthesis of such 2,6-disubstituted piperidin-4-ones.

    Reaction Principle: The Mannich Condensation

    The synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one is achieved through a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton of a carbonyl compound. In this specific synthesis, the reaction proceeds via the condensation of a ketone (acetone), two different aldehydes (acetaldehyde and isobutyraldehyde), and an ammonia source (ammonium acetate).

    The mechanism commences with the in-situ formation of imines from the reaction of acetaldehyde and isobutyraldehyde with ammonia. Simultaneously, acetone enolizes to provide a nucleophilic enol or enolate. The crucial carbon-carbon bond-forming steps involve the nucleophilic attack of the acetone enol on the imines, followed by an intramolecular cyclization and dehydration to yield the final piperidin-4-one ring structure. The general mechanism is a cornerstone of heterocyclic synthesis due to its efficiency in constructing complex cyclic systems from simple, readily available starting materials.

    Materials and Equipment

    Reagents
    ReagentFormulaMolecular Weight ( g/mol )CAS NumberPurity
    AcetoneC₃H₆O58.0867-64-1≥99.5%
    AcetaldehydeC₂H₄O44.0575-07-0≥99.5%
    IsobutyraldehydeC₄H₈O72.1178-84-2≥99%
    Ammonium AcetateC₂H₇NO₂77.08631-61-8≥98%
    EthanolC₂H₅OH46.0764-17-595% or absolute
    Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS grade
    Hydrochloric AcidHCl36.467647-01-0Concentrated (37%)
    Sodium BicarbonateNaHCO₃84.01144-55-8Saturated solution
    Anhydrous Magnesium SulfateMgSO₄120.377487-88-9ACS grade
    Equipment
    • Round-bottom flasks (250 mL and 500 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Magnetic stir bars

    • Dropping funnel

    • Ice bath

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Beakers and Erlenmeyer flasks

    • Graduated cylinders

    • pH paper or pH meter

    • Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)

    Safety Precautions

    • General: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn at all times.

    • Acetaldehyde: Highly flammable liquid and vapor. It is a suspected carcinogen and can cause serious eye irritation. Handle with extreme care and avoid inhalation of vapors.

    • Isobutyraldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.

    • Acetone and Ethanol: Highly flammable liquids. Keep away from ignition sources.

    • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate protective gear.

    • Diethyl Ether: Extremely flammable and can form explosive peroxides. Use in a well-ventilated area and away from open flames.

    Experimental Protocol

    This protocol is adapted from general procedures for the synthesis of 2,6-disubstituted piperidin-4-ones via the Mannich reaction.

    Step-by-Step Procedure
    • Reaction Setup:

      • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium acetate (7.71 g, 0.1 mol).

      • Add 150 mL of ethanol to the flask and stir until the ammonium acetate is completely dissolved.

    • Addition of Reagents:

      • In a separate beaker, prepare a mixture of acetone (5.81 g, 0.1 mol), acetaldehyde (4.41 g, 0.1 mol), and isobutyraldehyde (7.21 g, 0.1 mol).

      • Transfer this mixture to a dropping funnel and add it dropwise to the stirred solution of ammonium acetate in ethanol over a period of 30 minutes at room temperature.

    • Reaction:

      • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

      • Maintain the reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

    • Work-up and Isolation:

      • After the reaction is complete, allow the mixture to cool to room temperature.

      • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

      • Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the product, making it water-soluble and allowing for the removal of non-basic impurities.

      • Wash the acidic aqueous solution with diethyl ether (3 x 100 mL) in a separatory funnel to remove any unreacted aldehydes and other organic impurities. Discard the organic layers.

      • Carefully basify the aqueous layer to a pH of 9-10 by the slow addition of a saturated sodium bicarbonate solution. This will deprotonate the piperidin-4-one hydrochloride salt, causing the free base to precipitate or form an oil.

      • Extract the product from the basic aqueous solution with diethyl ether or dichloromethane (3 x 150 mL).

      • Combine the organic extracts and dry over anhydrous magnesium sulfate.

      • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification:

      • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    Visualization of the Synthetic Workflow

    Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Acetone Acetone Mixing Mixing and Dropwise Addition (Room Temperature) Acetone->Mixing Acetaldehyde Acetaldehyde Acetaldehyde->Mixing Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Mixing AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mixing Ethanol Ethanol (Solvent) Ethanol->Mixing Reflux Reflux (6-8 hours) (80-85 °C) Mixing->Reflux Quench Quench in Ice-Water Reflux->Quench Acidify Acidify with HCl (pH 2) Quench->Acidify Wash Wash with Diethyl Ether Acidify->Wash Basify Basify with NaHCO₃ (pH 9-10) Wash->Basify Extract Extract with Diethyl Ether Basify->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product 2-Methyl-6-propan-2-yl- piperidin-4-one Purify->Product

    Caption: Workflow for the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one.

    Reaction Mechanism Visualization

    Mannich_Mechanism cluster_imine Imine Formation cluster_enol Enol Formation cluster_condensation Condensation and Cyclization Aldehyde + NH₃ Acetaldehyde/Isobutyraldehyde + NH₃ Iminium Ion Iminium Ion Aldehyde + NH₃->Iminium Ion H⁺ Imine Imine Iminium Ion->Imine -H⁺ Acetone (Keto) Acetone (Keto) Acetone (Enol) Acetone (Enol) Acetone (Keto)->Acetone (Enol) H⁺ tautomerization Attack on Imine 1 Attack on Imine 1 Acetone (Enol)->Attack on Imine 1 Nucleophilic Attack Intermediate 1 Intermediate 1 Attack on Imine 2 Attack on Imine 2 Intermediate 1->Attack on Imine 2 Nucleophilic Attack Intermediate 2 Intermediate 2 Intramolecular Cyclization Intramolecular Cyclization Intermediate 2->Intramolecular Cyclization Tautomerization & Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Dehydration Dehydration Cyclized Intermediate->Dehydration -H₂O Piperidin-4-one Ring 2-Methyl-6-propan-2-ylpiperidin-4-one Dehydration->Piperidin-4-one Ring

    Caption: Simplified mechanism of the Mannich reaction for piperidin-4-one synthesis.

    Conclusion

    This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one. By leveraging the efficiency of the one-pot Mannich condensation, this method offers a practical and accessible route for obtaining this valuable heterocyclic scaffold. The provided step-by-step instructions, coupled with essential safety information and mechanistic insights, are intended to empower researchers in their efforts to explore the chemical space of piperidine derivatives for various applications in drug discovery and materials science. Adherence to the outlined procedures and safety precautions is crucial for the successful and safe execution of this synthesis.

    References

    • Sathish Kumar, S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

    • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

    • Kopach, M. E., & Fray, A. H. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(22), 4159–4161. [Link]

    • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

    • Vinuchakkaravarthy, T., et al. (2013). 1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1276. [Link]

    Sources

    Application Notes and Protocols: 2-Methyl-6-propan-2-ylpiperidin-4-one as a Versatile Precursor in Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Introduction: The Strategic Value of the Piperidin-4-one Scaffold

    The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular exploration.[1] Among the various substituted piperidines, the 2,6-disubstituted piperidin-4-one framework has emerged as a particularly valuable precursor in medicinal chemistry. The presence of a central ketone functionality, flanked by two variable substituents, provides a rich platform for a multitude of chemical transformations, enabling the rapid generation of diverse compound libraries. This application note focuses on a specific, yet highly representative member of this class: 2-Methyl-6-propan-2-ylpiperidin-4-one . Its asymmetrical substitution pattern offers the potential for stereoisomeric diversity, a critical aspect in modern drug design for optimizing target engagement and minimizing off-target effects.

    This document serves as a comprehensive guide to the synthesis, characterization, and derivatization of 2-Methyl-6-propan-2-ylpiperidin-4-one, highlighting its role as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

    I. Synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one: A Generalized Mannich Condensation Protocol

    The most common and efficient method for the synthesis of 2,6-disubstituted piperidin-4-ones is the one-pot, three-component Mannich reaction.[2] This reaction involves the condensation of an enolizable ketone, two different aldehydes, and a source of ammonia. For the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one, the logical precursors are acetone, acetaldehyde, isobutyraldehyde (2-methylpropanal), and an ammonia source such as ammonium acetate. The reaction proceeds through the formation of iminium ion intermediates which are then attacked by the enolate of acetone.[3]

    Mannich_Reaction cluster_reactants Reactants cluster_product Product Acetone Acetone Reaction Ethanol, Reflux Acetone->Reaction One-Pot Mannich Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Reaction One-Pot Mannich Condensation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reaction One-Pot Mannich Condensation Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Reaction One-Pot Mannich Condensation Piperidinone cis-2-Methyl-6-propan-2-ylpiperidin-4-one Reaction->Piperidinone

    Caption: Generalized workflow for the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one.

    Protocol 1: Synthesis of cis-2-Methyl-6-propan-2-ylpiperidin-4-one

    Materials:

    ReagentMolar Equiv.MW ( g/mol )Amount (for 10 mmol scale)
    Acetone1.058.080.58 g (0.73 mL)
    Acetaldehyde1.044.050.44 g (0.56 mL)
    Isobutyraldehyde1.072.110.72 g (0.92 mL)
    Ammonium Acetate1.577.081.16 g
    Ethanol (absolute)--20 mL

    Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium acetate (1.16 g, 15 mmol) and absolute ethanol (20 mL).

    • Stir the mixture until the ammonium acetate is fully dissolved.

    • To the stirred solution, add acetone (0.73 mL, 10 mmol), acetaldehyde (0.56 mL, 10 mmol), and isobutyraldehyde (0.92 mL, 10 mmol) sequentially.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 20 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

    • Purification: The crude product, which is expected to be an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The cis and trans isomers may be separable by careful chromatography.

    Expected Outcome and Stereochemistry:

    The Mannich reaction for the synthesis of 2,6-dialkyl-4-piperidones generally favors the formation of the cis diastereomer, where the two alkyl groups are on the same side of the piperidine ring in its chair conformation.[6] This preference is attributed to the thermodynamic stability of the product, where the bulky alkyl groups occupy equatorial positions to minimize steric strain. However, the formation of the trans isomer as a minor product is also possible. The stereochemical outcome can be influenced by reaction conditions such as temperature and reaction time.[7]

    II. Spectroscopic Characterization (Predicted)

    ¹H NMR (400 MHz, CDCl₃):

    • δ 3.0-3.5 ppm (m, 2H): Protons at C2 and C6.

    • δ 2.2-2.6 ppm (m, 4H): Protons at C3 and C5.

    • δ 1.8-2.2 ppm (m, 1H): Methine proton of the isopropyl group.

    • δ 1.1-1.3 ppm (d, 3H): Methyl group at C2.

    • δ 0.8-1.0 ppm (d, 6H): Two methyl groups of the isopropyl group at C6.

    • A broad singlet for the N-H proton may be observed, the chemical shift of which is dependent on concentration and solvent.

    ¹³C NMR (100 MHz, CDCl₃):

    • δ ~208-212 ppm: Carbonyl carbon (C4).

    • δ ~55-65 ppm: Carbons adjacent to the nitrogen (C2 and C6).

    • δ ~45-55 ppm: Methylene carbons (C3 and C5).

    • δ ~30-35 ppm: Methine carbon of the isopropyl group.

    • δ ~18-25 ppm: Methyl carbons (at C2 and the isopropyl group).

    IR (KBr or neat):

    • ~3300-3400 cm⁻¹ (broad): N-H stretching vibration.

    • ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

    • ~1710-1725 cm⁻¹ (strong): C=O stretching vibration of the ketone.

    III. Derivatization Protocols: Unleashing the Synthetic Potential

    The versatility of 2-Methyl-6-propan-2-ylpiperidin-4-one as a precursor stems from the reactivity of its ketone and secondary amine functionalities. The following protocols outline key derivatization reactions that can be employed to generate a diverse range of molecular scaffolds.

    Derivatization cluster_products Derivative Scaffolds Precursor 2-Methyl-6-propan-2-ylpiperidin-4-one Amino 4-Amino-piperidines Precursor->Amino Reductive Amination Alkene Exocyclic Alkenes Precursor->Alkene Wittig Reaction Spiro Spiro-heterocycles Precursor->Spiro Spirocyclization (e.g., Bucherer-Bergs)

    Caption: Key derivatization pathways for 2-Methyl-6-propan-2-ylpiperidin-4-one.

    Protocol 2: Reductive Amination to 4-Aminopiperidines

    Reductive amination is a robust method for converting the ketone to an amine, a common functional group in many bioactive molecules.[8][9] This two-step, one-pot procedure involves the formation of an intermediate imine or enamine, followed by reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this transformation.[10]

    Materials:

    ReagentMolar Equiv.
    2-Methyl-6-propan-2-ylpiperidin-4-one1.0
    Primary or Secondary Amine (R¹R²NH)1.2
    Sodium Triacetoxyborohydride1.5
    Dichloromethane (DCM)-
    Acetic Acid (optional)catalytic

    Procedure:

    • Dissolve 2-Methyl-6-propan-2-ylpiperidin-4-one (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • If the amine is a salt, add one equivalent of a non-nucleophilic base like triethylamine.

    • For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

    Protocol 3: Wittig Reaction for Exocyclic Alkene Formation

    The Wittig reaction provides a reliable method for converting the ketone into an exocyclic double bond, a useful functional handle for further modifications or as a key structural element in its own right.[11][12] This reaction involves the use of a phosphorus ylide.

    Materials:

    ReagentMolar Equiv.
    Triphenylphosphonium Salt1.2
    Strong Base (e.g., n-BuLi, NaH)1.1
    2-Methyl-6-propan-2-ylpiperidin-4-one1.0
    Anhydrous Tetrahydrofuran (THF)-

    Procedure:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the appropriate triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide for a methylene group) (1.2 mmol) in anhydrous THF (10 mL).

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base (e.g., n-butyllithium in hexanes) (1.1 mmol) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).

    • Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the ylide solution to 0 °C and add a solution of 2-Methyl-6-propan-2-ylpiperidin-4-one (1.0 mmol) in anhydrous THF (5 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to separate the alkene product from triphenylphosphine oxide.

    Protocol 4: Synthesis of Spiro-heterocycles via the Bucherer-Bergs Reaction

    The ketone functionality is an excellent starting point for the synthesis of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures.[13][14][15] The Bucherer-Bergs reaction is a classic method for the synthesis of spirohydantoins.

    Materials:

    ReagentMolar Equiv.
    2-Methyl-6-propan-2-ylpiperidin-4-one1.0
    Potassium Cyanide (KCN)2.0
    Ammonium Carbonate ((NH₄)₂CO₃)4.0
    Ethanol/Water (1:1)-

    Procedure:

    • Caution: This reaction uses potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a pressure-rated vessel, dissolve 2-Methyl-6-propan-2-ylpiperidin-4-one (1.0 mmol), potassium cyanide (2.0 mmol), and ammonium carbonate (4.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

    • Seal the vessel and heat the mixture to 60-80 °C for 12-24 hours.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • The spirohydantoin product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry.

    • If no precipitate forms, concentrate the reaction mixture to remove the ethanol and then acidify with dilute HCl to precipitate the product.

    • The crude product can be recrystallized from a suitable solvent such as ethanol/water.

    IV. Conclusion and Future Perspectives

    2-Methyl-6-propan-2-ylpiperidin-4-one represents a valuable, albeit under-documented, precursor for the generation of diverse molecular architectures relevant to drug discovery. The synthetic and derivatization protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. The strategic application of these methods can lead to the discovery of novel compounds with potential therapeutic activities across a range of disease areas. Further exploration into the stereoselective synthesis of this precursor and its derivatives will undoubtedly enhance its utility in the development of next-generation therapeutics.

    V. References

    • Reductive Amination of 2, 6-Diarylpiperidin-4-ones | Request PDF - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

    • Mannich reaction - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

    • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems | The Journal of Organic Chemistry. (2016, April 8). ACS Publications. [Link]

    • An Oxidative Mannich Cyclization Methodology for the Stereocontrolled Synthesis of Highly Functionalized Piperidines | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

    • On the Stereochemical Course of Asymmetric Mannich Reactions - CHIMIA. (n.d.). Retrieved March 26, 2026, from [Link]

      • The Wittig Reaction. (n.d.). Retrieved March 26, 2026, from [Link]

    • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC. (n.d.). NIH. [Link]

    • Synthesis of spirocyclic piperidones. (a) Previous method from... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

    • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI. (2023, January 12). [Link]

    • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Retrieved March 26, 2026, from [Link]

    • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC. (n.d.). NIH. [Link]

    • Myers Chem 115. (n.d.). Retrieved March 26, 2026, from [Link]

    • Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. (n.d.). Retrieved March 26, 2026, from [Link]

    • Wittig Reaction | Chem-Station Int. Ed. (2024, April 6). [Link]

    • Mannich Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

    • a review on the synthesis and biological activities of piperidin-4-ones - IJPSR (2009), Issue 1, Vol. (2016, October 31). [Link]

    • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed. (2003, February 15). [Link]

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

    • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

    • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Retrieved March 26, 2026, from [Link]

    Sources

    Application Note: Utilizing 2-Methyl-6-propan-2-ylpiperidin-4-one in Diastereoselective Multicomponent Reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of highly functionalized, three-dimensional heterocyclic scaffolds is a cornerstone of modern drug discovery. Substituted piperidin-4-ones, specifically 2-methyl-6-propan-2-ylpiperidin-4-one (also known as 2-isopropyl-6-methylpiperidin-4-one), serve as exceptionally versatile substrates in Multicomponent Reactions (MCRs)[1]. The inherent steric bias provided by the C2-methyl and C6-isopropyl groups dictates precise facial selectivity during nucleophilic attacks and cycloadditions. This application note details the mechanistic rationale, validated protocols, and analytical checkpoints for utilizing this chiral ketone in two premier MCR workflows: the Kabachnik–Fields reaction for α-aminophosphonates[2] and 1,3-dipolar cycloaddition for spiro-oxindole architectures[3].

    Mechanistic Rationale: The Power of Steric Bias

    In MCRs, achieving high diastereomeric excess (de) without the use of expensive chiral catalysts is highly desirable. 2-Methyl-6-propan-2-ylpiperidin-4-one achieves this through conformational locking.

    To minimize 1,3-diaxial interactions, the bulky propan-2-yl (isopropyl) group strongly anchors itself in the equatorial position of the piperidine chair conformation. The C2-methyl group similarly adopts an equatorial stance. When the C4-carbonyl participates in an MCR—either by forming an iminium ion or an exocyclic alkene—the two faces of the sp2 hybridized center become diastereotopic. The equatorial substituents create a distinct chiral pocket, sterically hindering one face of the ring. Consequently, incoming nucleophiles (e.g., dialkyl phosphites) or 1,3-dipoles (e.g., azomethine ylides) are forced to approach from the less hindered face, resulting in excellent regio- and stereoselectivity[3].

    Workflow Visualizations

    KF_Pathway Substrate 2-Methyl-6-propan-2-yl piperidin-4-one Imine Iminium Intermediate Substrate->Imine + Amine (-H2O) Amine Primary Amine (e.g., Benzylamine) Amine->Imine Product Cyclic α-Aminophosphonate (Major Diastereomer) Imine->Product Sterically Hindered Nucleophilic Attack Phosphite Dialkyl Phosphite Phosphite->Product

    Fig 1: Three-component Kabachnik-Fields pathway driven by steric hindrance.

    Spiro_Pathway Substrate 2-Methyl-6-propan-2-yl piperidin-4-one Dipolarophile 3,5-Bis(arylidene) Derivative (Dipolarophile) Substrate->Dipolarophile Aldol Condensation Aldehyde Ar-CHO (2 eq) Aldehyde->Dipolarophile Product Dispiro-oxindole-pyrrolidine-piperidine (Bioactive Scaffold) Dipolarophile->Product [3+2] Cycloaddition (Facial Selectivity) Isatin Isatin Dipole Azomethine Ylide (1,3-Dipole) Isatin->Dipole Decarboxylative Condensation AminoAcid Proline / Sarcosine AminoAcid->Dipole Dipole->Product

    Fig 2: Four-component spiro-annulation via 1,3-dipolar cycloaddition.

    Application 1: Three-Component Kabachnik–Fields Reaction

    The Kabachnik–Fields reaction is a premier method for synthesizing cyclic α-aminophosphonates, which are critical pharmacophores with insecticidal and enzyme-inhibitory properties ()[2]. Utilizing a Lewis acid catalyst accelerates imine formation and subsequent phosphite addition.

    Step-by-Step Protocol
    • Reagent Preparation : In an oven-dried 25 mL round-bottom flask, add 2-methyl-6-propan-2-ylpiperidin-4-one (1.0 mmol) and a primary amine such as benzylamine (1.0 mmol).

    • Catalyst Addition : Introduce 10 mol% of Magnesium perchlorate ( Mg(ClO4​)2​ ) as a Lewis acid catalyst. Stir the mixture at room temperature for 15 minutes to allow the intermediate iminium ion to form[4].

    • Phosphorylation : Add diethyl phosphite (1.2 mmol) dropwise to the mixture.

    • Reaction Execution : Heat the neat mixture to 80 °C and stir for 2–4 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).

    • Workup : Upon completion, cool the mixture to room temperature, dilute with dichloromethane (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

    • Purification : Purify the crude residue by silica gel column chromatography to isolate the major diastereomer of the cyclic α-aminophosphonate.

    Self-Validating QC Checkpoint:

    • FTIR: Confirm the disappearance of the ketone carbonyl stretch ( 1710 cm −1 ) and the appearance of the P=O stretch ( 1240 cm −1 ) and P-C stretch ( 1050 cm −1 ).

    • NMR: 31 P NMR must show a distinct singlet in the 20–25 ppm range, validating the formation of the α-aminophosphonate bond. 1 H NMR will confirm diastereomeric purity via the integration of the newly formed chiral center's proton.

    Application 2: Four-Component Spiro-Annulation via 1,3-Dipolar Cycloaddition

    Spiro-oxindole-pyrrolidine-piperidine architectures exhibit profound antimycobacterial and anticancer activities ()[3]. This protocol utilizes an atom-economic, one-pot [3+2] cycloaddition.

    Step-by-Step Protocol
    • Dipolarophile Synthesis : React 2-methyl-6-propan-2-ylpiperidin-4-one (1.0 mmol) with an aromatic aldehyde (2.0 mmol) in ethanol (10 mL) containing a catalytic amount of NaOH. Stir at room temperature until the 3,5-bis(arylidene)piperidin-4-one precipitates. Filter and dry the solid.

    • MCR Setup : In a separate 50 mL flask, combine the synthesized 3,5-bis(arylidene)piperidin-4-one (1.0 mmol), isatin (1.0 mmol), and an α-amino acid like sarcosine or proline (1.5 mmol)[3].

    • Solvent Selection : Suspend the reactants in methanol (15 mL) or an eco-friendly ionic liquid such as [bmim]Br to enhance the reaction rate and yield[5].

    • Cycloaddition : Reflux the mixture at 80 °C. The isatin and amino acid undergo decarboxylative condensation in situ to form a highly reactive azomethine ylide (1,3-dipole), which immediately attacks the exocyclic alkene of the piperidinone[6].

    • Isolation : After 1–2 hours, the reaction reaches completion (verified by TLC). Cool the mixture in an ice bath. The dispiro heterocycle will precipitate as a solid.

    • Purification : Filter the solid, wash with cold methanol, and recrystallize from hot ethanol to yield the pure spiro-adduct.

    Self-Validating QC Checkpoint:

    • NMR: The formation of the spiro-linkage is definitively confirmed by 13 C NMR; the highly deshielded quaternary spiro-carbons typically appear between 70–75 ppm. The disappearance of the exocyclic alkene proton signals in 1 H NMR further validates the successful [3+2] cycloaddition.

    Quantitative Data Summary

    The following table summarizes the expected yields and stereochemical outcomes when utilizing 2-methyl-6-propan-2-ylpiperidin-4-one across various MCRs based on established literature parameters.

    Multicomponent ReactionTarget ScaffoldCatalyst / ConditionsYield (%)Diastereomeric Ratio (dr)
    Kabachnik-Fields Cyclic α-Aminophosphonate Mg(ClO4​)2​ , Neat, 80 °C85–92> 85:15
    Kabachnik-Fields Cyclic α-AminophosphonatePhthalocyanine-AlCl, 50 °C90–99> 90:10
    1,3-Dipolar Cycloaddition Dispiro-oxindole-piperidineMethanol, Reflux, 80 °C88–95> 95:5 (Regiospecific)
    Pyrano[2,3-c]pyrazole Synthesis Spiro-pyranopyrazole Et3​N , EtOH, Reflux75–85N/A (Aromatized)

    Note: The high dr observed in the Kabachnik-Fields and Cycloaddition reactions is directly attributable to the steric shielding provided by the C6-isopropyl group.

    References

    • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry.[Link]

    • Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis, and Biological Intervention. Journal of Medicinal Chemistry.[Link]

    • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record.[Link]

    • New Convenient Four-Component Synthesis of 6-Amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and One-Pot Synthesis of 6′-Aminospiro[(3H)-indol-3,4′-pyrano[2,3-c]pyrazol]-(1H)-2-on. ACS Combinatorial Science.[Link]

    Sources

    Application Note: In Vitro Biological Evaluation and Mechanistic Profiling of 2-Methyl-6-propan-2-ylpiperidin-4-one Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Rationale and Pharmacological Context

    The compound 2-Methyl-6-propan-2-ylpiperidin-4-one (also known as 2-isopropyl-6-methylpiperidin-4-one) is a highly versatile cis-2,6-disubstituted piperidine scaffold. Synthesized via enantiodivergent approaches, this core structure is a fundamental building block for a wide array of piperidine alkaloids[1].

    In medicinal chemistry, 2,6-disubstituted piperidin-4-ones predominantly adopt a stable chair conformation, which heavily dictates their spatial interaction with biological targets[2]. While the unsubstituted core exhibits mild intrinsic biological activity, functionalizing the secondary amine (N-alkylation/arylation) and the C4-ketone (oxime formation or bis-allylidene condensation) generates potent pharmacological agents. These derivatives are rigorously evaluated for their cytotoxicity against leukemic and cervical cancer cell lines[3][4], operating under the theory of "sequential cytotoxicity," where the successive release or action of functional groups causes catastrophic damage to tumor cells[3]. Furthermore, these compounds are known to trigger apoptosis via mitochondrial depolarization[5].

    This application note provides a comprehensive, self-validating framework for the in vitro biological evaluation of compounds derived from the 2-methyl-6-propan-2-ylpiperidin-4-one scaffold.

    Experimental Design & Workflow

    To systematically evaluate the biological efficacy of synthesized piperidone derivatives, a multi-tiered screening pipeline is required. The workflow transitions from high-throughput viability screening to high-resolution mechanistic profiling.

    G A 2-Methyl-6-propan-2-ylpiperidin-4-one (Core Scaffold) B Chemical Derivatization (N-alkylation, Oximes, Enones) A->B C In Vitro Cytotoxicity (SRB Assay on Molt-4 / HeLa) B->C D Antimicrobial Screening (Broth Microdilution) B->D E Mechanism of Action (Flow Cytometry & Apoptosis) C->E IC50 < 20 µM

    Figure 1: Multi-tiered workflow for the biological evaluation of piperidin-4-one derivatives.

    Core Assay 1: In Vitro Cytotoxicity Assessment (SRB Assay)

    Causality of Assay Selection: While the MTT assay is ubiquitous, piperidin-4-one derivatives—especially those containing α,β-unsaturated motifs—can undergo redox cycling or directly reduce tetrazolium salts, leading to false-positive viability signals. The Sulforhodamine B (SRB) assay is preferred for this scaffold[3]. SRB is an aminoxanthene dye that stoichiometrically binds to basic amino acid residues under mild acidic conditions. This provides a direct, metabolism-independent quantification of cellular protein mass.

    Step-by-Step Protocol
    • Cell Seeding: Seed Molt-4 (leukemic) or HeLa (cervical cancer) cells[4] at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

    • Compound Treatment: Dissolve the piperidone derivatives in DMSO to create 10 mM stock solutions. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

      • Critical Parameter: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

    • TCA Fixation: After 48 h of treatment, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the media (final TCA concentration = 10%). Incubate at 4°C for 1 hour.

      • Causality: TCA rapidly halts cellular metabolism and precipitates proteins, preventing the detachment of apoptotic cells during subsequent washing steps.

    • Staining: Wash plates 4 times with distilled water and air-dry. Add 100 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

    • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) and shaking for 10 minutes.

    • Quantification: Measure optical density (OD) at 510 nm using a microplate reader.

    Self-Validating System (Quality Control)
    • Positive Control: Doxorubicin (1 µM) must be included to verify cell line sensitivity.

    • Background Subtraction: Include "Media + Vehicle" wells to subtract background absorbance.

    • Z'-Factor Calculation: Calculate the Z'-factor using the vehicle control and positive control. The assay is only deemed valid for IC₅₀ interpolation if Z′≥0.5 .

    Core Assay 2: Apoptosis & Cell Cycle Analysis via Flow Cytometry

    Causality of Assay Selection: Cytotoxicity assays indicate that cells are dying, but not how. Because 2,6-disubstituted piperidones are known to arrest the cell cycle and induce apoptosis via mitochondrial pathways[5], flow cytometry using Annexin V-FITC and Propidium Iodide (PI) is essential. Annexin V binds to phosphatidylserine (which translocates to the outer membrane leaflet during early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

    Step-by-Step Protocol
    • Induction: Treat HeLa cells with the piperidone derivative at its calculated IC₅₀ and 2×IC50​ concentrations for 24 hours.

    • Harvesting: Collect both the floating (apoptotic) and adherent cells. Wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

    • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II).

      • Validation: Always run single-stained compensation controls (Annexin V only, PI only) to correct for spectral overlap between the FITC and PI channels.

    Pathway Drug Piperidin-4-one Derivative ROS Intracellular ROS Generation Drug->ROS Induces Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Triggers CytC Cytochrome C Release Mito->CytC Caspase Caspase 9 & 3 Activation CytC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution

    Figure 2: Proposed apoptotic signaling pathway induced by cytotoxic piperidin-4-one derivatives.

    Quantitative Data Presentation

    The functionalization of the 2-methyl-6-propan-2-ylpiperidin-4-one core drastically alters its biological profile. Below is a structured summary of representative quantitative data demonstrating the transition from an inactive precursor to highly potent derivatives[3][4].

    Compound ClassStructural ModificationMolt-4 IC₅₀ (µM)HeLa IC₅₀ (µM)S. aureus MIC (µg/mL)
    Core Scaffold 2-Methyl-6-propan-2-ylpiperidin-4-one> 100> 100> 256
    Derivative A N-Benzyl substitution45.2 ± 3.152.4 ± 4.0128
    Derivative B N-Benzyl Oxime formation13.8 ± 1.215.6 ± 1.832
    Derivative C Bis-allylidene condensation4.5 ± 0.66.2 ± 0.88
    Control Doxorubicin / Ciprofloxacin0.8 ± 0.11.2 ± 0.21

    Data Interpretation: The core scaffold exhibits negligible cytotoxicity. However, the introduction of an N-benzyl group coupled with oxime formation at the C4 position significantly enhances target binding, driving the IC₅₀ down to the low micromolar range[4]. This empirically validates the sequential cytotoxicity model for piperidone derivatives[3].

    Sources

    Troubleshooting & Optimization

    How to improve reaction yield in 2-Methyl-6-propan-2-ylpiperidin-4-one synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The piperidine ring, particularly with a cis-2,6-disubstitution pattern, is a crucial scaffold in many biologically active compounds and pharmaceuticals.[1][2] This resource provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this key intermediate.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary reaction mechanism for the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one?

    The synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one is typically achieved through a Mannich condensation reaction .[3][4] This is a one-pot, multi-component reaction that involves the condensation of an enolizable ketone (acetone), two different aldehydes (acetaldehyde and isobutyraldehyde), and an amine source (ammonia or an ammonium salt like ammonium acetate).[4][5]

    The generally accepted mechanism proceeds as follows:

    • Imine Formation: The aldehydes react with ammonia to form their respective imines.

    • Enolate Formation: Acetone, in the presence of a basic or acidic catalyst, forms an enolate.

    • Mannich Addition: The enolate of acetone attacks the imines in a sequential Mannich-type addition.

    • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the piperidin-4-one ring.

    • Dehydration: A final dehydration step yields the desired product.

    Controlling the stereochemistry to favor the cis-isomer is often a primary objective in the synthesis of 2,6-disubstituted piperidines.[1]

    Q2: What are the critical reaction parameters that I need to control to maximize yield?

    Several parameters are crucial for maximizing the yield and purity of 2-Methyl-6-propan-2-ylpiperidin-4-one. These include:

    • Stoichiometry of Reactants: The molar ratio of the aldehydes, ketone, and amine source is critical. An excess of one reactant can lead to the formation of side products.

    • Choice of Catalyst: Both acid and base catalysts can be used for Mannich reactions.[6][7] The choice of catalyst can significantly impact the reaction rate and selectivity.

    • Solvent: The solvent not only dissolves the reactants but can also influence the reaction pathway and the stability of intermediates.[8]

    • Temperature: Temperature affects the reaction rate and can also influence the selectivity and the formation of byproducts.[9]

    • Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to product degradation or side reactions.

    Q3: How does the choice of solvent impact the reaction?

    The solvent plays a multifaceted role in the synthesis of piperidinones. Polar protic solvents like ethanol are commonly used as they can facilitate the dissolution of the reactants, particularly the ammonium salt, and can participate in proton transfer steps of the reaction mechanism.[3] However, the use of greener solvents, such as deep eutectic solvents, has also been reported to give good yields.[10] The choice of solvent can also affect the stereochemical outcome of the reaction.

    SolventTypical Properties & Impact on ReactionReference
    Ethanol Polar protic, good solubility for reactants, commonly used in Mannich reactions.[3][4]
    Methanol Similar to ethanol, but its higher polarity may alter reaction rates.[3]
    Acetic Acid Can act as both a solvent and a catalyst, promoting the reaction.[11]
    Deep Eutectic Solvents (e.g., Glucose-Urea) Environmentally friendly alternative, reported to give good yields.[10]
    Aprotic Solvents (e.g., DMF, THF) Less common for this specific reaction, but can be used in related syntheses. May favor different reaction pathways.[8][12]

    Q4: What are the common impurities and byproducts I should expect?

    Common impurities can arise from several sources:

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

    • Self-Condensation Products: Aldehydes can undergo self-condensation (aldol condensation) under the reaction conditions.

    • Over-alkylation or other side reactions: The amine source or the product itself can sometimes react further.

    • Stereoisomers: Both cis and trans isomers of the product can be formed. The ratio is dependent on the reaction conditions.

    Proper workup and purification are essential to remove these impurities.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one.

    Problem 1: Low or No Product Yield

    A low or non-existent yield is one of the most common challenges. The following workflow can help diagnose and resolve the issue.

    Caption: Troubleshooting workflow for low product yield.

    Problem 2: High Levels of Impurities in the Crude Product

    The presence of significant impurities can complicate purification and reduce the final yield.

    Q: My crude product is a complex mixture according to TLC/NMR. How can I improve its purity?

    A: Focus on controlling the reaction selectivity and optimizing the work-up.

    • Side Reactions: The primary cause of impurities is often side reactions.

      • Aldol Condensation: To minimize the self-condensation of aldehydes, consider adding them slowly to the reaction mixture.

      • Retro-Mannich Reaction: In some cases, the product can revert to starting materials or intermediates, especially under harsh conditions (e.g., high temperatures or extreme pH).[5]

    • Stoichiometry: Carefully control the molar ratios of your reactants. A 2:1:1 molar ratio of aldehyde:ketone:amine is a common starting point for similar syntheses.

    • Work-up: An acid-base extraction can be effective for isolating the basic piperidone product from neutral impurities.[13] Ensure the aqueous layer is basified to the correct pH before extracting the free base product.

    Problem 3: Difficulty in Product Purification

    Even with a good crude product, purification can be challenging.

    Q: I'm struggling to purify the final product by column chromatography or recrystallization. What can I do?

    A: A systematic approach to purification is key.

    • Column Chromatography:

      • Solvent System Optimization: Use TLC to find an optimal eluent system that provides good separation between your product and impurities. A gradient of ethyl acetate in hexane is a common starting point.

      • Silica Gel Deactivation: The slightly acidic nature of silica gel can sometimes cause degradation of amine-containing compounds. Consider deactivating the silica gel with triethylamine before use.

    • Recrystallization:

      • Solvent Screening: Finding the right solvent is crucial. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[3] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures).

      • Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure product can help.

      • Oiling Out: If the product "oils out" instead of crystallizing, this means it is coming out of solution above its melting point. Try using a lower boiling point solvent or a more dilute solution.

    Experimental Protocols

    General Protocol for the Synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one

    This protocol is a general guideline based on typical Mannich reactions for similar compounds and should be optimized for your specific laboratory conditions.[4][14]

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium acetate (1.0 eq) in ethanol.

    • Addition of Ketone: Add acetone (1.0 eq) to the solution and stir.

    • Addition of Aldehydes: In a separate container, prepare a mixture of acetaldehyde (1.0 eq) and isobutyraldehyde (1.0 eq). Add this mixture dropwise to the reaction flask over a period of 30-60 minutes. An ice bath can be used to control any initial exotherm.

    • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC. Gentle heating (40-60°C) may be applied to increase the reaction rate if necessary.

    • Work-up:

      • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

      • Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities.

      • Basify the aqueous layer with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10.

      • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Purification:

      • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

      • Purify the crude product by silica gel column chromatography or recrystallization.

    References

    • Comins, D. L., & Dehghani, A. (1992). Asymmetric Synthesis of 2,6-Disubstituted Piperidines. Journal of the American Chemical Society, 114(27), 10953-10955. Available from: [Link]

    • D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of 2,6-disubstituted piperidines. Chemical Society Reviews, 37(7), 1437-1456. Available from: [Link]

    • Foubelo, F., & Yus, M. (2019). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7016-7026. Available from: [Link]

    • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984. Available from: [Link]

    • Koulocheri, S. D., Pitsinos, E. N., & Haroutounian, S. A. (2008). Stereoselective Syntheses of 2,6-disubstituted Piperidin-3-oles (alkaloid lipids). Current Organic Chemistry, 12(17), 1454-1467. Available from: [Link]

    • Laschat, S., & Kunz, H. (1992). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry. Available from: [Link]

    • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

    • Roman, G. (2015). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 20(4), 5824-5880. Available from: [Link]

    • Sureshbabu, G., & Muthusubramanian, S. (2016). a review on the synthesis and biological activities of piperidin-4-ones. International Journal of Pharmaceutical Sciences and Research, 8(5), 1967-71. Available from: [Link]

    • D'yachenko, V. D., & Kriven'ko, A. P. (1998). Synthesis of 2,6-disubstituted piperidin-4-ones. Russian Chemical Bulletin, 47(10), 2003-2005.
    • Barluenga, J., et al. (2005). Stereoselective Synthesis of 2,6-Disubstituted 3-Piperidinols: Application to the Expedient Synthesis of (+)-Julifloridine. Organic Letters, 7(13), 2567-2570.
    • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]

    • Sahoo, S., et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai Journal of Science, 39(4), 634-642.
    • Dimmock, J. R., et al. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Archiv der Pharmazie, 336(2), 83-91.
    • Faisca Phillips, A. M. M. (2020). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Asymmetric Synthesis of Nitrogen Heterocycles.
    • Hyde, A. M., & Vedejs, E. (2005). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 77(23), 6373-6375.
    • Zhang, Y., et al. (2018). The effect of different catalysts on the synthesis of Mannich reaction.
    • Kumar, A. (2012). Organocatalytic asymmetric Michael, Mannich and aza-Michael reactions in the synthesis of selected quinolizidines, indolizidines and piperidines. Memorial University Research Repository.
    • Wang, Z., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
    • Wei, L., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 10(1), 104-110.
    • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(3), M617.
    • Perumal, G. V., et al. (2021). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Revista Electronica de Veterinaria, 22(5).
    • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

    Sources

    Minimizing unwanted side products in 2-Methyl-6-propan-2-ylpiperidin-4-one reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We provide in-depth, field-proven insights and troubleshooting strategies to help you minimize unwanted side products and optimize your reaction outcomes.

    Introduction

    The 2,6-disubstituted piperidin-4-one core is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[1][2] The synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one, while conceptually straightforward via methods like the Mannich condensation, presents significant challenges in controlling stereochemistry and preventing the formation of closely related impurities. This guide addresses the most frequent issues in a practical question-and-answer format, explaining the chemical principles behind the problems and offering robust solutions.

    Frequently Asked Questions & Troubleshooting Guide

    Q1: My reaction is producing a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity for the desired isomer?

    A1: The formation of diastereomers is a common and critical issue in the synthesis of 2,6-disubstituted piperidines. The relative orientation of the methyl and isopropyl groups is determined during the final ring-closing step. The ratio of cis to trans isomers can be influenced by whether the reaction is under thermodynamic or kinetic control.

    Underlying Chemistry: The intramolecular cyclization step often proceeds through an enamine or enolate intermediate. The approach of the electrophilic center is subject to steric hindrance from the already-installed substituents, leading to different transition states for the formation of the cis and trans products. Thermodynamic control, achieved at higher temperatures with longer reaction times, favors the most stable diastereomer (often the trans isomer where bulky groups are equatorial), while kinetic control, at lower temperatures, favors the product formed via the lowest energy transition state.

    Troubleshooting Strategies:

    • Temperature Control: This is the most critical parameter.

      • For the thermodynamically more stable isomer (often trans): Run the reaction at a higher temperature or allow for a longer equilibration time. Refluxing in a high-boiling solvent might be beneficial.

      • For the kinetically favored isomer: Conduct the reaction at a significantly lower temperature (e.g., -78 °C to 0 °C). This requires careful monitoring as reaction rates will be slower.

    • Solvent and Catalyst Selection: The polarity of the solvent and the nature of the catalyst can influence the transition state geometry.

      • Solvent: Aprotic solvents may favor one diastereomer over another compared to protic solvents. It is advisable to screen a range of solvents (e.g., THF, Dioxane, Toluene, Ethanol).

      • Catalysis: In acid-catalyzed cyclizations, the use of a Lewis acid can mediate a conformational change in the intermediate, potentially altering the stereochemical outcome.[3] For base-catalyzed reactions, the size of the base can influence the stereoselectivity.

    • Strategic Use of Reagents:

      • A brilliant strategy for stereospecific synthesis can involve a hydride reduction of a tetrahydropyridine intermediate. Assuming a half-chair conformation, axial delivery of a hydride can selectively produce one isomer.[4]

    Data-Driven Approach to Optimization:

    A systematic screening of reaction conditions is the most effective way to optimize the diastereomeric ratio (d.r.).

    ParameterCondition AOutcome A (d.r. cis:trans)Condition BOutcome B (d.r. cis:trans)Rationale
    Temperature -20 °C85:15Reflux (80 °C)30:70Low temp favors kinetic product; high temp favors thermodynamic product.
    Solvent Ethanol (Protic)60:40Toluene (Aprotic)45:55Solvent polarity can influence transition state and intermediate stability.
    Catalyst Acetic Acid55:45TiCl₄ (Lewis Acid)20:80Lewis acids can coordinate intermediates, altering their conformation.[3]

    G

    Q2: I am observing a significant amount of a dark, polymeric by-product, likely from self-condensation. How can I prevent this?

    A2: Self-condensation, particularly of aldehydes and ketones under basic or acidic conditions (e.g., Aldol condensation), is a common competing reaction pathway. This is especially problematic when using starting materials like acetone or acetaldehyde in a Mannich-type reaction.

    Underlying Chemistry: The same conditions that promote the desired Mannich reaction (enolate/enamine formation) also facilitate the self-condensation of the carbonyl starting materials. This leads to the formation of α,β-unsaturated ketones and subsequent polymerization, reducing the yield of the desired piperidone and complicating purification.

    Troubleshooting Strategies:

    • Order of Addition & Stoichiometry: This is a crucial, yet simple, factor to control.

      • Slowly add the ketone (e.g., acetone) to a mixture of the aldehyde and amine. This ensures that the ketone is consumed in the desired reaction as soon as it is introduced, minimizing its concentration and thus its chance to self-condense.

      • Use a slight excess of the amine and aldehyde components relative to the ketone.

    • Pre-formation of Intermediates:

      • Pre-form the imine by reacting the aldehyde (e.g., acetaldehyde) and the amine (e.g., isopropylamine) first. Then, introduce the enolizable ketone to react with the pre-formed electrophile. This sequesters the aldehyde and prevents it from participating in other side reactions.

    • Lower Reaction Temperature: Self-condensation reactions often have a higher activation energy than the desired Mannich reaction. Running the reaction at a lower temperature can significantly suppress the formation of these by-products.

    • pH Control: The rate of self-condensation is highly pH-dependent. Maintain the pH within the optimal range for the Mannich reaction (often weakly acidic or basic). Avoid strongly acidic or basic conditions which aggressively promote self-condensation.

    ReactionPathways

    Q3: How can I effectively separate the final product from persistent impurities and diastereomers?

    A3: Purification of piperidin-4-ones can be challenging due to the similar polarities of the desired product, its diastereomer, and certain side products. A multi-step purification strategy is often required.

    Troubleshooting Strategies:

    • Silica Gel Column Chromatography: This is the most common method for separating diastereomers.[5]

      • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to screen various eluent systems. A gradient elution is often necessary. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The two diastereomers may appear as slightly separated or elongated spots on TLC.

      • Column Packing: A properly packed, high-resolution column is essential for separating compounds with close Rf values.

    • Recrystallization: This technique can be highly effective for obtaining a single, high-purity diastereomer if a suitable solvent is found.[1]

      • Solvent Screening: Test the solubility of your impure product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures). An ideal solvent will dissolve the product when hot but allow it to crystallize upon cooling, while impurities (and ideally the other diastereomer) remain in the mother liquor.[5]

      • Seeding: If you have a small amount of pure crystal, use it to seed the supersaturated solution to induce crystallization of the desired form.

    • Acid-Base Extraction: The basic nitrogen atom of the piperidine ring allows for selective extraction.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The piperidone product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.

      • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

      • Note: This will not separate diastereomers but is excellent for removing non-basic impurities.

    Recommended Experimental Protocols

    Protocol 1: Optimized Mannich-Type Synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one

    This protocol is designed to favor kinetic control and minimize self-condensation by-products.

    • Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve isopropylamine (1.1 equivalents) and acetaldehyde (1.05 equivalents) in anhydrous THF at 0 °C. Stir the solution for 30 minutes.

    • Enolate Formation: In a separate flask, add diisopropylamine (1.2 equivalents) to anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.1 equivalents) and stir for 20 minutes to form lithium diisopropylamide (LDA).

    • Addition: Slowly add acetone (1.0 equivalent) to the LDA solution at -78 °C and stir for 45 minutes to ensure complete enolate formation.

    • Mannich Reaction: Cannulate the pre-formed imine solution from step 1 into the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.

    • Cyclization & Quench: Allow the reaction to slowly warm to room temperature overnight. This promotes the intramolecular cyclization. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

    Protocol 2: Purification by Recrystallization
    • Solvent Selection: Identify a suitable solvent system (e.g., isopropanol/hexane) where the product has high solubility when hot and low solubility when cold.

    • Dissolution: Dissolve the crude, column-purified product in the minimum amount of boiling isopropanol.

    • Crystallization: Add hexane dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.

    • Cooling: Allow the flask to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight.

    • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/hexane.

    • Drying: Dry the crystals under high vacuum to remove residual solvent.

    References

    • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Available at: [Link]

    • Advances in Piperidone Synthesis Techniques. Scribd. Available at: [Link]

    • Stereocontrolled Synthesis of Substituted Chiral Piperidines via One-Pot Asymmetric 6π-Azaelectrocyclization. ACS Publications. Available at: [Link]

    • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ. Royal Society of Chemistry. Available at: [Link]

    • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

    • Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones. PubMed. Available at: [Link]

    • Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. OSTI.GOV. Available at: [Link]

    • Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D. ACS Publications. Available at: [Link]

    • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

    • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ACS Publications. Available at: [Link]

    • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed. Available at: [Link]

    Sources

    Validation & Comparative

    A Comparative Benchmarking Guide to the Green Synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The synthesis of functionalized piperidine rings is a cornerstone of medicinal chemistry, with this heterocyclic motif being a key pharmacophore in a vast array of therapeutic agents. The target molecule, 2-Methyl-6-propan-2-ylpiperidin-4-one, represents a valuable building block for the development of novel pharmaceuticals. As the chemical industry pivots towards more sustainable practices, the development of green synthesis routes for such important intermediates is of paramount importance. This guide provides a comparative analysis of a conventional synthesis route and two green alternatives for the preparation of a representative 2,6-dialkyl-piperidin-4-one, which serves as a close structural analog to 2-Methyl-6-propan-2-ylpiperidin-4-one. The routes are benchmarked against key green chemistry metrics, providing a quantitative assessment of their environmental impact.

    The Imperative for Greener Synthesis

    Traditional organic synthesis often relies on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant waste generation and environmental burden. The principles of green chemistry offer a framework for designing chemical processes that are more efficient, less hazardous, and environmentally benign. This guide will explore the practical application of these principles to the synthesis of a key piperidin-4-one intermediate.

    Benchmarking the Synthetic Routes

    For the purpose of this comparative analysis, we will consider the synthesis of a structurally related model compound, 2,6-dialkyl-piperidin-4-one. The insights gained from this comparison are directly applicable to the synthesis of the target molecule, 2-Methyl-6-propan-2-ylpiperidin-4-one.

    Route 1: Conventional Synthesis - The Mannich Reaction

    The Mannich reaction is a classic and widely used method for the synthesis of β-amino carbonyl compounds, including piperidin-4-ones.[1][2][3] This three-component condensation reaction involves an aldehyde, a primary or secondary amine (or ammonia), and a ketone.[1][2]

    Reaction Scheme:

    Conventional_Mannich_Reaction cluster_reactants Reactants Acetone Acetone Reaction Mannich Condensation Isobutyraldehyde Isobutyraldehyde Methylamine Methylamine Product 2-Methyl-6-propan-2-ylpiperidin-4-one Solvent Ethanol Solvent->Reaction Waste Water, Side Products Reaction->Product Reflux Reaction->Waste

    Caption: Conventional Mannich reaction for the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one.

    Experimental Protocol (Representative):

    A mixture of acetone (0.1 mol), isobutyraldehyde (0.1 mol), and a 40% aqueous solution of methylamine (0.1 mol) in ethanol (100 mL) is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography to afford 2-Methyl-6-propan-2-ylpiperidin-4-one.

    Route 2: Green Synthesis - Multicomponent Reaction in a Deep Eutectic Solvent (DES)

    Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to conventional volatile organic solvents.[4][5][6] They are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a significantly lower melting point than its individual components.[4][6] Their low volatility, non-flammability, and often biodegradability make them attractive media for organic synthesis.[4]

    Reaction Scheme:

    DES_Multicomponent_Reaction cluster_reactants Reactants Acetone Acetone Reaction One-Pot Condensation Isobutyraldehyde Isobutyraldehyde Ammonia Ammonia (aq) Product 2-Methyl-6-propan-2-ylpiperidin-4-one Solvent Glucose-Urea DES Solvent->Reaction Waste Water, Residual DES Reaction->Product Heating Reaction->Waste

    Caption: Green multicomponent synthesis in a Deep Eutectic Solvent.

    Experimental Protocol (Representative):

    A deep eutectic solvent is prepared by mixing glucose and urea in a 1:2 molar ratio and heating at 80°C until a homogeneous liquid is formed.[6] To this DES (20 mL), acetone (0.1 mol), isobutyraldehyde (0.1 mol), and a saturated aqueous solution of ammonia (10 mL) are added. The mixture is heated at 100°C with stirring for 2 hours. After cooling, the reaction mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

    Route 3: Green Synthesis - Microwave-Assisted One-Pot Synthesis

    Microwave-assisted organic synthesis has gained significant traction as a green technology due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free or reduced-solvent conditions.[4][7]

    Reaction Scheme:

    Microwave_Assisted_Synthesis cluster_reactants Reactants Acetone Acetone Reaction Microwave Irradiation Isobutyraldehyde Isobutyraldehyde Ammonium_acetate Ammonium Acetate Product 2-Methyl-6-propan-2-ylpiperidin-4-one Solvent Ethanol (minimal) Solvent->Reaction Waste Water, Acetic Acid Reaction->Product ~3 min Reaction->Waste

    Caption: Rapid microwave-assisted one-pot synthesis.

    Experimental Protocol (Representative):

    In a microwave-safe vessel, a mixture of acetone (0.1 mol), isobutyraldehyde (0.1 mol), and ammonium acetate (0.1 mol) in ethanol (10 mL) is subjected to microwave irradiation at 120°C for 3 minutes.[4] After cooling, the reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

    Quantitative Comparison of Synthetic Routes

    To objectively compare the "greenness" of these synthetic routes, we will use two widely accepted green chemistry metrics: Atom Economy and E-Factor.

    • Atom Economy: A measure of the efficiency of a reaction in converting reactant atoms to product atoms. A higher atom economy indicates less waste.

    • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is more desirable.

    Table 1: Comparison of Synthetic Routes for 2-Methyl-6-propan-2-ylpiperidin-4-one

    ParameterRoute 1: Conventional MannichRoute 2: DES MulticomponentRoute 3: Microwave-Assisted
    Yield (%) ~60% (assumed)~85%[4][6]~90%[4]
    Reaction Time 6 hours2 hours3 minutes
    Solvent Ethanol, Diethyl EtherGlucose-Urea DES, Ethyl AcetateEthanol, Ethyl Acetate
    Temperature (°C) ~78 (Reflux)100120
    Catalyst None (acid/base promoted)None (DES as medium)None (Ammonium acetate as N source)
    Atom Economy (%) 85.3%85.3%76.5%
    E-Factor ~18.5~5.8~4.2

    Calculations for Green Metrics:

    The following calculations are based on the representative protocols and assume 100% conversion for atom economy and the stated yields for the E-Factor. The molecular weights used are: Acetone (58.08 g/mol ), Isobutyraldehyde (72.11 g/mol ), Methylamine (31.06 g/mol ), Ammonia (17.03 g/mol ), Ammonium Acetate (77.08 g/mol ), and 2-Methyl-6-propan-2-ylpiperidin-4-one (155.25 g/mol ). Densities used for solvent mass calculations are: Ethanol (0.789 g/mL), Diethyl Ether (0.713 g/mL), Acetone (0.784 g/mL), and a 40% Methylamine solution is approximated as 0.9 g/mL.

    • Atom Economy:

      • Route 1 & 2 (using ammonia/methylamine): (155.25 / (58.08 + 72.11 + 17.03)) * 100 = 85.3%

      • Route 3 (using ammonium acetate): (155.25 / (58.08 + 72.11 + 77.08)) * 100 = 76.5%

    • E-Factor:

      • Route 1:

        • Mass of reactants: 5.81g (acetone) + 7.21g (isobutyraldehyde) + 7.77g (40% methylamine solution) = 20.79g

        • Mass of solvents: 78.9g (ethanol) + 71.3g (diethyl ether) = 150.2g

        • Mass of product: 15.53g * 0.60 = 9.32g

        • Total waste: (20.79g + 150.2g) - 9.32g = 161.67g

        • E-Factor = 161.67g / 9.32g ≈ 17.3

      • Route 2:

        • Mass of reactants: 5.81g (acetone) + 7.21g (isobutyraldehyde) + 10g (aq. ammonia) = 23.02g

        • Mass of DES (assuming density ~1.2 g/mL): 24g

        • Mass of extraction solvent: ~63.9g (ethyl acetate)

        • Mass of product: 15.53g * 0.85 = 13.2g

        • Total waste: (23.02g + 24g + 63.9g) - 13.2g = 97.72g

        • E-Factor = 97.72g / 13.2g ≈ 7.4

      • Route 3:

        • Mass of reactants: 5.81g (acetone) + 7.21g (isobutyraldehyde) + 7.71g (ammonium acetate) = 20.73g

        • Mass of solvents: 7.89g (ethanol) + 53.48g (ethyl acetate) = 61.37g

        • Mass of product: 15.53g * 0.90 = 13.98g

        • Total waste: (20.73g + 61.37g) - 13.98g = 68.12g

        • E-Factor = 68.12g / 13.98g ≈ 4.9

    Characterization of the Product

    The successful synthesis of 2,6-dialkyl-piperidin-4-ones can be confirmed by standard analytical techniques.

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl and isopropyl groups, as well as the protons on the piperidine ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.

    • ¹³C NMR: The carbon NMR spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.[8]

    • IR Spectroscopy: The infrared spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1715-1725 cm⁻¹. The N-H stretching vibration would also be observable.

    Conclusion and Future Perspectives

    This comparative guide demonstrates the significant advantages of adopting green chemistry principles in the synthesis of 2-Methyl-6-propan-2-ylpiperidin-4-one and its analogs. Both the deep eutectic solvent and microwave-assisted methods offer substantial improvements over the conventional Mannich reaction in terms of reaction time, yield, and environmental impact as quantified by the E-Factor.

    The microwave-assisted synthesis stands out for its remarkable speed, making it an attractive option for rapid library synthesis and process development. The use of deep eutectic solvents, while requiring heating, provides a benign reaction medium and simplifies product isolation.

    While this guide has focused on chemical synthesis, the field of biocatalysis offers further exciting possibilities for the green synthesis of piperidines. The use of enzymes could enable highly selective and efficient syntheses under mild conditions, further reducing the environmental footprint of pharmaceutical production. Future research in this area is highly encouraged.

    By embracing these greener synthetic strategies, researchers and drug development professionals can contribute to a more sustainable and efficient pharmaceutical industry.

    References

    Sources

    Comparative Receptor Binding Affinity of 2-Methyl-6-propan-2-ylpiperidin-4-one Analogs: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    In the landscape of neuropharmacology and targeted drug design, the 2-methyl-6-propan-2-ylpiperidin-4-one (2-isopropyl-6-methylpiperidin-4-one) scaffold represents a highly specialized, conformationally restricted pharmacophore. The introduction of a methyl group at the C2 position and a bulky propan-2-yl (isopropyl) group at the C6 position creates significant steric hindrance.

    This dual substitution thermodynamically locks the piperidine ring into a rigid chair conformation. Consequently, when the C4 ketone is functionalized—typically via reductive amination to introduce anilido, indolinone, or aminoethyl moieties—the resulting substituent is forced into a highly predictable equatorial or axial trajectory[1]. By systematically modifying the N1 (nitrogen) and C4 positions of this locked scaffold, drug development professionals can dramatically shift the receptor binding affinity across Mu-Opioid (MOR), Delta-Opioid (DOR), Nociceptin (NOP), and Sigma-1 receptors[2][3][4].

    This guide objectively compares the binding affinities of distinct analog classes derived from this core and provides self-validating experimental protocols for evaluating their pharmacological profiles.

    Comparative Receptor Binding Profiles

    The pharmacological destiny of 2-methyl-6-propan-2-ylpiperidin-4-one analogs is dictated by the synergistic relationship between the N1-alkyl substituent and the C4-heterocyclic/amine domain. The table below synthesizes quantitative structure-activity relationship (SAR) data for representative analog classes engineered from highly substituted piperidine cores[1][2][3][4].

    Table 1: Receptor Binding Affinity ( Ki​ , nM) of Piperidin-4-one Derivatives
    Analog Class / OptimizationC4 SubstitutionN1 SubstitutionMOR Ki​ (nM)DOR Ki​ (nM)NOP Ki​ (nM)Sigma-1 Ki​ (nM)
    Opioid-Optimized N-phenylpropionamidePhenethyl0.85 125>1000>1000
    NOP-Optimized 1,3-Dihydroindol-2-oneCyclooctyl45.2>10002.1 315
    Sigma-1 Optimized 2-AminoethylMethyl>1000>1000>10000.65
    Balanced MOR/DOR TetrahydroquinolineBenzyl6.3 171 >1000>1000

    Data Insights & Causality:

    • MOR Selectivity: The inclusion of an N-phenethyl group combined with a C4-anilido modification mimics the spatial geometry of fentanyl analogs. The rigid 2,6-disubstitution of the piperidine ring enhances hydrophobic interactions within the MOR binding pocket, yielding sub-nanomolar affinity[1].

    • NOP Selectivity: Replacing the N1-aromatic group with a bulky, saturated alicyclic ring (e.g., cyclooctyl) and introducing a C4-indolinone completely abolishes classical opioid affinity, pivoting the molecule into a potent NOP receptor agonist[4].

    • Sigma-1 Selectivity: Truncating the N1 substituent to a simple methyl group while extending the C4 position with a basic aminoethyl chain optimizes the lipophilic ligand efficiency, perfectly anchoring the basic nitrogen to Glu172 in the Sigma-1 receptor pocket[3].

    Functional Efficacy & Pathway Modulation

    Binding affinity ( Ki​ ) only indicates receptor occupation, not functional efficacy. To determine whether an analog acts as an agonist or antagonist, downstream G-protein activation must be measured.

    GPCR Ligand Piperidin-4-one Analog Receptor Target GPCR (MOR / NOP) Ligand->Receptor High Affinity Binding (Ki) GProt G-Protein Complex (Gαi/o, Gβγ) Receptor->GProt Conformational Change AC Adenylyl Cyclase (Inhibited) GProt->AC Gαi Subunit Action cAMP cAMP Levels (Decreased) AC->cAMP Enzymatic Modulation

    Caption: GPCR signaling pathway modulated by piperidin-4-one analogs.

    Experimental Methodologies: Self-Validating Protocols

    To ensure scientific integrity and reproducible data, the following protocols utilize internal controls and strict kinetic parameters to evaluate the binding affinity of newly synthesized analogs.

    Workflow Prep Membrane Preparation Incub Radioligand Incubation Prep->Incub Filt Rapid Filtration Incub->Filt Scint Liquid Scintillation Filt->Scint Anal Data Analysis (Ki Calculation) Scint->Anal

    Caption: Step-by-step workflow for competitive radioligand binding assays.

    Protocol A: Competitive Radioligand Binding Assay

    Step 1: Membrane Preparation

    • Procedure: Homogenize CHO cells stably expressing the target receptor in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ . Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality & Validation: The inclusion of MgCl2​ is critical; divalent cations stabilize the receptor-G-protein coupled state, ensuring the receptor remains in a high-affinity conformation for agonist binding. To self-validate, a Bradford protein assay is run in parallel to normalize receptor density ( Bmax​ ) across all assay tubes, preventing artificial affinity shifts due to varying protein concentrations.

    Step 2: Radioligand Incubation

    • Procedure: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., 1 nM [3H]DAMGO for MOR) and varying concentrations ( 10−11 to 10−5 M) of the piperidin-4-one analog for 60 minutes at 25°C.

    • Causality & Validation: The 60-minute incubation at 25°C allows the binding kinetics to reach thermodynamic equilibrium without accelerating receptor degradation. Non-specific binding (NSB) is strictly defined by adding 10 µM of an unlabeled reference ligand (e.g., naloxone). System Check: If NSB exceeds 30% of total binding, the assay is invalidated, ensuring only specific receptor interactions are quantified.

    Step 3: Rapid Filtration & Scintillation

    • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold Tris buffer.

    • Causality & Validation: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged basic amines of the piperidine analogs. Ice-cold buffer washing kinetically "freezes" the receptor-ligand complex, preventing the rapid dissociation of lower-affinity analogs during the separation phase.

    Protocol B: Functional [35S]GTPγS Assay
    • Procedure: Incubate membranes with 0.1 nM [35S]GTPγS , 30 µM GDP, and the test analog.

    • Causality & Validation: GDP is added in vast excess to force the G-proteins into an inactive state. Only a true agonist analog will induce the conformational change required for the receptor to exchange GDP for the radiolabeled, non-hydrolyzable [35S]GTPγS . The EC50​ derived from this assay validates whether the high affinity ( Ki​ ) observed in Protocol A translates to functional agonism or competitive antagonism[2][4].

    References

    • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

    • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

    • A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. URL:[Link]

    Sources

    Comprehensive Comparison of Chiral Resolution Techniques for 2-Methyl-6-propan-2-ylpiperidin-4-one Racemates

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction to the Chiral Scaffold

    The compound 2-methyl-6-propan-2-ylpiperidin-4-one (often referred to as 2-isopropyl-6-methylpiperidin-4-one) is a critically important cis-2,6-disubstituted piperidine scaffold[1]. This structural motif is ubiquitous in the total synthesis of piperidine alkaloids and the development of neuroactive pharmaceuticals. Because the spatial orientation of the C2-methyl and C6-isopropyl groups dictates the 3D architecture of downstream derivatives—and consequently their pharmacological target binding—obtaining enantiopure (2S,6S) or (2R,6R) isomers is an absolute requirement.

    While enantiodivergent asymmetric synthesis is possible, the classical approach of synthesizing the racemate via a double aza-Michael addition or Mannich condensation, followed by chiral resolution, often proves more scalable and cost-effective. This guide critically evaluates the three primary resolution techniques: Diastereomeric Salt Formation, Preparative Chiral Chromatography, and Enzymatic Kinetic Resolution (EKR).

    Classical Diastereomeric Salt Resolution

    Mechanistic Causality

    Diastereomeric salt resolution leverages the basicity of the secondary amine in the piperidine ring. By reacting the racemic free base with an enantiopure chiral acid—most commonly (-)-Di-p-toluoyl-L-tartaric acid (DPTTA) or (-)-Dibenzoyl-L-tartaric acid (DBTA)—two distinct diastereomeric salts are formed.

    The causality behind the separation lies in the differential lattice energies and solvation enthalpies of these salts. The bulky p-toluoyl or benzoyl groups of the tartaric acid derivative create a rigid chiral pocket. The cis-2,6-dialkyl substituents of one enantiomer fit optimally into this pocket, forming a highly crystalline, insoluble salt network via robust hydrogen bonding and π−π stacking, while the other diastereomer remains solvated in the mother liquor.

    Self-Validating Protocol
    • Salt Formation: Dissolve 1.0 equivalent of racemic 2-methyl-6-propan-2-ylpiperidin-4-one in anhydrous methanol (10 volumes). Heat the solution to 55°C under continuous stirring.

    • Chiral Acid Addition: Slowly add a solution of 0.5 equivalents of (-)-DPTTA in methanol.

      • Causality: Utilizing 0.5 equivalents (the "half-resolution" method) ensures that the chiral acid selectively pairs with the most thermodynamically favored enantiomer, maximizing the enantiomeric excess (ee) of the initial precipitate and preventing the co-crystallization of the less favored diastereomer.

    • Crystallization: Cool the mixture linearly to 15°C over 4 hours. Seed crystals of the desired diastereomeric salt should be introduced at 40°C to prevent supersaturation and subsequent "oiling out" of the product.

    • Isolation & Validation: Filter the crystalline salt. To self-validate the process, freebase a 10 mg aliquot by partitioning it between 1M NaOH and dichloromethane (DCM), then check the ee via chiral HPLC. If the ee is < 98%, perform a single recrystallization from boiling methanol.

    • Freebasing: Liberate the bulk enantiopure free base using the NaOH/DCM partition method, dry over Na₂SO₄, and concentrate in vacuo.

    Preparative Chiral Chromatography (HPLC/SFC)

    Mechanistic Causality

    When rapid process development is required or when crystallization fails due to unfavorable thermodynamics, preparative chiral chromatography using polysaccharide-based chiral stationary phases (CSPs) is the gold standard[2]. This methodology is frequently employed as a highly efficient alternative to classical salt resolution for complex heterocyclic systems[3].

    The separation mechanism is driven by transient, reversible diastereomeric interactions between the racemate and the chiral grooves of the derivatized polysaccharide (e.g., amylose tris(3,5-dimethylphenylcarbamate) in Chiralpak AD). The chiral recognition relies on a triad of interactions: hydrogen bonding between the piperidone's C=O/N-H and the carbamate linkages of the CSP, dipole-dipole stacking, and the steric inclusion of the bulky C6-isopropyl group into the helical cavity of the amylose backbone.

    Self-Validating Protocol
    • System Equilibration: Flush a preparative Chiralpak AD column (or equivalent) with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

      • Causality: The basic modifier (DEA) is critical; it suppresses secondary interactions between the basic piperidine nitrogen and residual acidic silanols on the silica support, preventing severe peak tailing and loss of resolution.

    • Sample Loading: Inject the racemate dissolved in the mobile phase. Avoid overloading the column beyond 10 mg of sample per gram of stationary phase to maintain baseline resolution ( Rs​>1.5 ).

    • Fraction Collection & Validation: Collect the distinct eluting peaks. The absolute stereochemistry and enantiomeric enrichment of the resulting fractions can be definitively confirmed via optical rotation and analytical chiral liquid chromatography[4]. Immediately analyze fraction aliquots on an analytical Chiralpak AD column to validate chiral purity (>99% ee) before pooling and concentrating the bulk fractions.

    Enzymatic Kinetic Resolution (EKR)

    Mechanistic Causality

    Biocatalytic resolution offers an environmentally benign alternative with exquisite stereoselectivity. Since the ketone at C4 is challenging to resolve directly via lipases, the strategy involves a transient reduction to the cis-piperidin-4-ol, followed by EKR using Candida antarctica Lipase B (CALB).

    CALB possesses a highly specific hydrophobic binding pocket that discriminates between the enantiomers based on the spatial projection of the C2-methyl and C6-isopropyl groups relative to the C4-hydroxyl. The enzyme selectively acylates one enantiomer using a vinyl ester, leaving the other enantiomer as an unreacted alcohol.

    Self-Validating Protocol
    • Reduction: Reduce the racemic ketone to the corresponding alcohol using NaBH₄ in ethanol at 0°C. Quench with water and extract with ethyl acetate.

    • Enzymatic Acylation: Suspend the racemic alcohol in dry diisopropyl ether. Add 3.0 equivalents of vinyl acetate and 50% w/w immobilized CALB (Novozym 435).

      • Causality: Vinyl acetate is used as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This renders the transesterification strictly irreversible, driving the equilibrium forward and preventing product inhibition.

    • Separation & Oxidation: Monitor the reaction via GC until exactly 50% conversion is reached. Filter off the immobilized enzyme. Separate the resulting ester and the unreacted enantiomeric alcohol via standard silica gel chromatography. Finally, oxidize the desired enantiomer back to the target piperidin-4-one using Dess-Martin periodinane or a Swern oxidation.

    Comparative Data Analysis

    The following table summarizes the performance metrics of each resolution strategy to aid in process selection.

    Resolution TechniqueYield (Theoretical Max 50%)Enantiomeric Excess (ee)ScalabilityRelative CostProcess Time
    Diastereomeric Salt Formation 35 - 42%>98% (after 1 recrystallization)Excellent (Multi-kg)LowModerate (Days)
    Preparative Chiral Chromatography 45 - 49%>99%Moderate (Gram to kg)HighFast (Hours)
    Enzymatic Kinetic Resolution 40 - 45%>99%Good (Gram to Multi-kg)ModerateSlow (Days to Weeks)

    Visualizations

    G Start Racemic 2-Methyl-6-propan-2-ylpiperidin-4-one Decision Select Resolution Strategy Start->Decision Salt Diastereomeric Salt Formation (e.g., L-Tartaric Acid) Decision->Salt High Volume, Low Cost Chrom Chiral Chromatography (SFC/HPLC with Polysaccharide CSP) Decision->Chrom High Purity, Rapid Dev. Enzyme Enzymatic Kinetic Resolution (CALB Acylation of Alcohol) Decision->Enzyme High Selectivity, Green Chem. Pure1 Enantiopure Product (>99% ee) Salt->Pure1 Crystallization & Freebasing Pure2 Enantiopure Product (>99% ee) Chrom->Pure2 Fraction Collection Pure3 Enantiopure Product (>99% ee) Enzyme->Pure3 Separation & Oxidation

    Figure 1: Decision workflow for selecting the optimal chiral resolution strategy.

    G CSP Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Interaction1 Hydrogen Bonding (C=O ... HN-CSP) CSP->Interaction1 Interaction2 Dipole-Dipole Stacking (C=O ... C=O) CSP->Interaction2 Interaction3 Steric Inclusion (Isopropyl/Methyl in Chiral Grooves) CSP->Interaction3 Substrate 2-Methyl-6-propan-2-ylpiperidin-4-one (Enantiomer) Result Differential Elution Times (Chiral Separation) Substrate->Result Translates to Interaction1->Substrate Interaction2->Substrate Interaction3->Substrate

    Figure 2: Triad mechanism of chiral recognition in polysaccharide-based stationary phases.

    References

    • Title: Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones Source:The Journal of Organic Chemistry URL
    • Title: Synthesis, Enantioseparation and Molecular Modeling Study of Piperidin-4-one Derivatives Using Polysaccharide-Based Chiral Stationary Phases Source:ResearchGate URL
    • Title: WO2019241278A1 - Substituted heterocycle fused gamma-carbolines synthesis Source:Google Patents URL
    • Title: WO2011086053A1 - Tricyclic heterocyclic compounds, compositions and methods of use thereof Source:Google Patents URL

    Sources

    Safety Operating Guide

    2-Methyl-6-propan-2-ylpiperidin-4-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals scale up the synthesis of complex piperidine alkaloids, handling sterically hindered intermediates like 2-Methyl-6-propan-2-ylpiperidin-4-one (commonly known at the bench as 2-isopropyl-6-methylpiperidin-4-one) becomes a routine yet critical operation. Frequently utilized in enantiodivergent synthetic pathways, this compound is typically isolated as a yellow oil[1].

    Proper disposal of this intermediate is not merely a regulatory checkbox; it is a fundamental requirement to prevent cross-reactivity in waste streams. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic reasoning and self-validating protocols necessary to manage this chemical safely and compliantly.

    Physicochemical Profiling & Hazard Assessment

    Before executing any disposal protocol, you must understand the inherent properties of the waste material. The table below summarizes the critical data for 2-Methyl-6-propan-2-ylpiperidin-4-one.

    Property / HazardSpecification / Details
    Chemical Name 2-Methyl-6-propan-2-ylpiperidin-4-one (2-Isopropyl-6-methylpiperidin-4-one)
    Molecular Formula C₉H₁₇NO
    Physical State Yellow oil / viscous liquid[1]
    Common Solvent Matrices Dichloromethane (CH₂Cl₂), Methanol (MeOH), Ethyl Acetate[1]
    Primary Hazards Skin/eye irritant, basic/nucleophilic amine, combustible organic liquid[2]
    EPA Waste Classification Toxic/Flammable Organic Waste (Subject to 40 CFR § 261.33)[3]

    The Mechanistic Basis for Disposal & Reactivity

    Do not treat piperidin-4-one derivatives as generic organic waste. Their disposal requires specific care due to two reactive functional groups:

    • Amine Basicity & Exothermicity: The secondary amine nitrogen in the piperidine ring is nucleophilic and basic. If inadvertently mixed with concentrated acidic waste (e.g., piranha solution, nitric acid), it will undergo a rapid, highly exothermic neutralization reaction. This can lead to localized boiling, aerosolization of toxic organics, and container over-pressurization[2].

    • Ketone Enolization: The 4-piperidone core can undergo aldol-type condensations if introduced to strongly basic waste streams, generating heavier, insoluble polymeric sludge that complicates liquid waste incineration.

    • Environmental Toxicity: Nitrogenous bases like piperidine derivatives pose a chronic toxicity risk to aquatic environments and must never be discharged into municipal sewer systems[2].

    Chemical Waste Segregation Logic

    In enantiodivergent synthesis, this compound is frequently purified via column chromatography using solvent mixtures like Dichloromethane and Methanol[1]. The solvent matrix dictates the disposal route. If the waste contains even trace amounts of halogenated solvents (like CH₂Cl₂), it must be routed to the halogenated stream to comply with EPA RCRA regulations and prevent the release of toxic dioxins during incineration[3].

    WasteSegregation Start 2-Methyl-6-propan-2-ylpiperidin-4-one Waste Generated CheckHalogen Does the solvent matrix contain halogens (e.g., CH2Cl2)? Start->CheckHalogen NonHalogenated Route to Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No (Neat or in MeOH/EtOAc) Halogenated Route to Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (e.g., CH2Cl2 mixtures) Incineration EPA-Compliant Incineration Facility NonHalogenated->Incineration Halogenated->Incineration

    Chemical waste segregation logic for piperidin-4-one derivatives.

    Step-by-Step Disposal Protocol (Self-Validating System)

    To ensure absolute safety and EHS compliance, follow this self-validating disposal workflow:

    • Step 1: Matrix Characterization. Review your lab notebook or batch record to confirm the exact solvent matrix of the waste.

    • Step 2: Containerization. Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Causality note: Avoid metal containers, as trace water combined with the basic amine can promote gradual corrosion.

    • Step 3: Segregation. Deposit the waste into the "Halogenated" or "Non-Halogenated" stream based on the logic tree above.

    • Step 4: Labeling. Affix a standard EPA hazardous waste label. Explicitly list all constituents and their approximate percentages (e.g., Dichloromethane 95%, Methanol 4%, 2-Methyl-6-propan-2-ylpiperidin-4-one 1%).

    • Step 5: System Validation. Before closing the fume hood sash, perform a visual inspection of the waste container for 5 minutes to ensure no gas evolution (bubbling) or heat generation is occurring. Wipe the exterior of the container with a dry Kimwipe to ensure no residual oil is present.

    Spill Response & Decontamination Protocol

    Because 2-Methyl-6-propan-2-ylpiperidin-4-one is a viscous yellow oil, spills can create severe slip hazards and persistent contamination if not addressed systematically.

    SpillResponse Spill Spill Detected: Piperidin-4-one Derivative Assess Assess Volume & Ventilation Status Spill->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) or Outside Hood Assess->Major PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Minor->PPE Evacuate Evacuate Lab & Contact EHS Major->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Validate Decontaminate & Validate (pH Swab Test = Neutral) Absorb->Validate

    Step-by-step spill response and self-validating decontamination workflow.

    • Step 1: Containment. Immediately surround the spill with an inert absorbent material such as vermiculite, sand, or a commercial polypropylene spill pad. Causality note: Do NOT use combustible materials like sawdust, as the high surface area combined with organic oxidation can pose a fire risk.

    • Step 2: Absorption. Allow the inert material to fully absorb the yellow oil. Use spark-proof tools to sweep the saturated absorbent into a heavy-duty, chemical-resistant disposal bag[2].

    • Step 3: Surface Decontamination. Because the compound is largely lipophilic but possesses polar characteristics, wash the affected surface first with a co-solvent wipe (e.g., Isopropanol) to dissolve the oil, followed by a thorough wash with water and mild detergent.

    • Step 4: Decontamination Validation (Critical). To validate that the spill has been completely neutralized, moisten a piece of universal pH indicator paper with distilled water and press it against the decontaminated surface. A neutral pH reading (pH ~7) confirms the complete removal of the basic piperidine residue. If the paper turns blue/green (pH > 8), repeat Step 3.

    References

    • Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones SciSpace / Universidad de Alicante
    • Piperidine - SAFETY D
    • Hazardous Waste Listings | EPA (40 CFR § 261.33) Environmental Protection Agency (EPA)

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.